Hypromellosum
Description
Historical Development and Evolution of Research on Cellulose (B213188) Ethers, including Hypromellose
The journey of cellulose ethers began in the early 20th century, with the first report of cellulose etherification in 1905 by Suida, who achieved methylation using dimethyl sulfate. melacoll.com This initial breakthrough was followed by patents for non-ionic alkyl ethers by Lilienfeld in 1912 and further developments by Dreyfus and Leuchs, who obtained water-soluble and oil-soluble cellulose ethers, respectively. melacoll.comcelluloseether.com The 1920s marked a significant period of innovation, with the creation of carboxymethyl cellulose by Jansen in 1918 and hydroxyethyl (B10761427) cellulose by Hubert in 1920. melacoll.com Commercial production of carboxymethyl cellulose commenced in Germany in the early 1920s, followed by the industrial production of Methyl Cellulose (MC) and Hydroxyethyl Cellulose (HEC) in the United States between 1937 and 1938. melacoll.comcelluloseether.com
The mid-20th century saw a rapid expansion in the production and application of water-soluble cellulose ethers, which quickly surpassed their organic-solvent-soluble counterparts in commercial value. free.fr The research and development of nonionic cellulose ethers, including Hypromellose, began in earnest in the post-war era, with significant contributions from research institutions globally. kimachemical.com The synthesis of Hypromellose involves treating a purified form of cellulose, typically from cotton linters or wood pulp, with sodium hydroxide (B78521) solution to create a more reactive alkali cellulose. atamanchemicals.com This is then treated with chloromethane (B1201357) and propylene (B89431) oxide to produce the methyl hydroxypropyl ethers of cellulose. atamanchemicals.com
The table below provides a timeline of key milestones in the development of cellulose ethers:
| Year | Milestone |
| 1905 | First reported etherification of cellulose (methylation with dimethyl sulfate) by Suida. melacoll.comcelluloseether.com |
| 1912 | Patent for non-ionic alkyl ether by Lilienfeld. melacoll.com |
| 1914 | Dreyfus obtains water-soluble cellulose ethers. melacoll.comcelluloseether.com |
| 1918 | Jansen creates carboxymethyl cellulose. melacoll.com |
| 1920 | Hubert produces hydroxyethyl cellulose. melacoll.com |
| Early 1920s | Commercial production of carboxymethyl cellulose begins in Germany. melacoll.com |
| 1937-1938 | Industrial production of MC and HEC is achieved in the United States. melacoll.comcelluloseether.com |
| 1945 | Sweden begins production of water-soluble Ethyl Hydroxyethyl Cellulose (EHEC). celluloseether.com |
Academic Significance and Research Trajectory of Hypromellosum
Hypromellose has garnered significant academic interest due to its versatile physicochemical properties, making it a subject of extensive research in various scientific disciplines. sci-hub.senih.gov It is a semisynthetic, inert, viscoelastic polymer that forms a colloid solution when dissolved in water. drugbank.com Its utility spans from being a thickening agent, coating polymer, and bioadhesive to a solubility enhancer in solid dispersions and a binder in granulation processes. drugbank.com
A major focus of academic research has been on its application in controlled-release drug delivery systems. drugbank.compatsnap.com The ability of Hypromellose to form a gel barrier upon contact with aqueous fluids allows for the modulation of drug release rates, a critical aspect of pharmaceutical formulation development. patsnap.com Research has established Hypromellose as a key polymer in hydrophilic matrix tablets, with studies identifying polymer substitution, particle size, polymer-to-drug ratio, and drug solubility as major determinants of drug release. researchgate.net
Furthermore, the mucoadhesive properties of Hypromellose have been a significant area of investigation, particularly for oromucosal drug delivery systems like mucoadhesive tablets and films. sci-hub.senih.govnih.gov Its ability to prolong residence time at the site of application enhances drug bioavailability. nih.govresearchgate.net
Recent research has explored the application of Hypromellose in modern pharmaceutical technologies such as:
Amorphous Solid Dispersions: To enhance the oral bioavailability of poorly soluble drugs. sci-hub.senih.gov
3D Printing and Electrospinning: Highlighting its potential in creating personalized drug products and nanofiber-based delivery systems. sci-hub.senih.gov
Nanoparticle-based Formulations: For the oral delivery of biologics, including vaccines and insulin. sci-hub.senih.gov
The following table summarizes some of the key physicochemical properties of Hypromellose that are subjects of academic research:
| Property | Description |
| Appearance | White or creamy-white fibrous or granular powder. chemicalbook.comphexcom.com |
| Solubility | Soluble in cold water, forming a viscous colloidal solution. Practically insoluble in chloroform, ethanol (B145695) (95%), and ether. phexcom.com |
| Thermal Gelation | Undergoes a reversible sol-gel transformation upon heating and cooling. chemicalbook.com |
| pH Stability | Solutions are stable at a pH range of 3 to 11. sci-hub.sephexcom.com |
| Viscosity | Available in various viscosity grades, which influences its application. researchgate.net |
| Density | Apparent density ranges from 0.25-0.70 g/cm³. hpmcfactory.com |
Classification of Cellulose Ethers Relevant to this compound
Cellulose ethers are a class of polymers derived from cellulose through etherification, where hydroxyl groups are replaced by ether groups. kimacellulose.com They can be classified based on several criteria, including the type of substituent, ionization, and solubility. melacoll.comcelluloseether.com
Hypromellose falls under the category of non-ionic, mixed ethers . celluloseether.comcelluloseether.com
Non-ionic: The substituent groups on the cellulose backbone are not charged. kimacellulose.com This property contributes to the stability of Hypromellose solutions over a wide pH range. sci-hub.se
Mixed Ether: It contains more than one type of substituent group, specifically methyl (-CH3) and hydroxypropyl (-OCH2CH(OH)CH3) groups. atamanchemicals.comcelluloseether.comhoseachem.com
The classification of cellulose ethers can be broken down as follows:
Based on Substituent Type:
Single Ethers: Contain one type of substituent group (e.g., Methyl Cellulose, Ethyl Cellulose). hoseachem.com
Mixed Ethers: Contain two or more types of substituent groups (e.g., Hydroxypropyl Methylcellulose (B11928114), Methyl Hydroxyethyl Cellulose). hoseachem.com
Based on Ionization:
Ionic Ethers: Contain charged substituent groups (e.g., Carboxymethyl Cellulose). celluloseether.comcelluloseether.com
Non-ionic Ethers: Contain uncharged substituent groups (e.g., Methyl Cellulose, Hydroxyethyl Cellulose, Hypromellose). celluloseether.comcelluloseether.com
Based on Solubility:
Water-Soluble: Dissolve in water (e.g., Hydroxyethyl Cellulose, Hypromellose). celluloseether.com
Organic Solvent-Soluble: Dissolve in organic solvents (e.g., Ethyl Cellulose). celluloseether.com
The table below provides a classification of common cellulose ethers:
Interactive Data Table: Classification of Cellulose Ethers| Cellulose Ether | Abbreviation | Substituent Type | Ionization |
| Methyl Cellulose | MC | Single Ether | Non-ionic |
| Ethyl Cellulose | EC | Single Ether | Non-ionic |
| Hydroxyethyl Cellulose | HEC | Single Ether | Non-ionic |
| Hydroxypropyl Methylcellulose | HPMC / Hypromellose | Mixed Ether | Non-ionic |
| Carboxymethyl Cellulose | CMC | Single Ether | Ionic |
| Ethyl Hydroxyethyl Cellulose | EHEC | Mixed Ether | Non-ionic |
This classification is crucial for understanding the properties and applications of different cellulose ethers. The non-ionic and mixed ether nature of Hypromellose gives it a unique combination of properties, making it a versatile and widely studied polymer in academia and industry.
Structure
2D Structure
Properties
Molecular Formula |
C32H60O19 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
2-[6-[4,5-bis(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dimethoxy-2-(methoxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C32H60O19/c1-15(34)10-44-14-20-25(27(45-11-16(2)35)29(31(43-8)48-20)46-12-17(3)36)51-32-28(42-7)26(41-6)24(19(49-32)13-39-4)50-30-22(38)21(37)23(40-5)18(9-33)47-30/h15-38H,9-14H2,1-8H3 |
InChI Key |
VUKAUDKDFVSVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1C(C(C(C(O1)OC)OCC(C)O)OCC(C)O)OC2C(C(C(C(O2)COC)OC3C(C(C(C(O3)CO)OC)O)O)OC)OC)O |
Synonyms |
Derivative, Hypromellose Derivatives, Hypromellose HPMC 2910 HPMC K 100 M HPMC-K-100 M HPMCK100 M hydroxypropyl methylcellulose hydroxypropylmethylcellulose hypromellose Hypromellose Derivative Hypromellose Derivatives K 8515 K-8515 K8515 Methocel E methoxyhydroxypropylcellulose methyl hydroxypropyl cellulose methyl-hydroxypropyl-cellulose MHPC polyme |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Hypromellosum
Etherification Processes in Hypromellosum Synthesis
The synthesis of this compound is primarily achieved through the etherification of cellulose (B213188). mdpi.comarchivepp.com This chemical modification process involves the reaction of purified cellulose, obtained from sources like wood pulp or cotton linters, with specific reagents under controlled conditions. ihpmc.comatamankimya.com The initial step involves treating the cellulose with a concentrated sodium hydroxide (B78521) solution. atamankimya.comexcipia.eu This process, known as alkalization, disrupts the crystalline structure of cellulose, making it more reactive for the subsequent etherification steps. kimacellulose.comexcipia.eu The swollen alkali cellulose is then reacted with methyl chloride and propylene (B89431) oxide to introduce methoxy (B1213986) and hydroxypropoxy groups onto the cellulose backbone, respectively. ihpmc.comexcipia.eu
Homogeneous Etherification Strategies
Homogeneous etherification offers a method to achieve a more uniform substitution pattern along the cellulose chain. mdpi.com In this approach, cellulose is dissolved in a suitable solvent system, such as a mixture of dimethylacetamide and lithium chloride (DMAc/LiCl), to create a homogeneous reaction medium. mdpi.com This allows for better control over the reaction and can lead to products with more consistent properties. mdpi.com The uniform distribution of substituent groups can significantly impact the polymer's solubility and other physicochemical characteristics. mdpi.com Research has shown that homogeneous reactions can proceed at a faster rate compared to heterogeneous methods because the issue of reagent penetration into the solid cellulose structure is eliminated. mdpi.com
Heterogeneous Etherification Approaches
Heterogeneous etherification is a more traditional and widely used method for this compound synthesis. excipia.eu In this process, the solid cellulose is suspended in a liquid reaction medium. mdpi.com The reaction primarily occurs on the surface and in the amorphous regions of the cellulose, which can lead to a less uniform distribution of substituent groups. mdpi.com A common industrial method involves a slurry process where alkali cellulose reacts with methyl chloride and propylene oxide in a reactor. atamankimya.comgoogle.com The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of substitution. atamankimya.com For instance, the etherification can be carried out at temperatures ranging from 50-80°C with a maximum pressure of about 1.8 MPa. atamankimya.com Another approach involves a two-step etherification process, where the reaction is carried out at different temperatures to control the introduction of the substituent groups. google.com
Control of Substitution Pattern and Molar Substitution in this compound Synthesis
The properties of this compound are highly dependent on the degree and pattern of substitution of the methoxy and hydroxypropoxy groups on the anhydroglucose (B10753087) units of the cellulose chain. excipia.euarpnjournals.org The degree of substitution (DS) refers to the average number of hydroxyl groups substituted per glucose unit, with a theoretical maximum of 3. hpmcfactory.comexcipia.eu The molar substitution (MS) is the average number of moles of hydroxypropyl groups per glucose unit and can exceed 3 because the hydroxypropyl groups can themselves be further etherified. wikipedia.orgexcipia.eu
Controlling these parameters is crucial for tailoring the polymer's characteristics. excipia.eu The ratio of methyl chloride to propylene oxide, the concentration of the alkali solution, and the reaction temperature are key factors that are manipulated during synthesis to control the DS and MS. excipia.eukemoxcellulose.com For example, a higher concentration of alkali tends to favor a higher methoxy content. kemoxcellulose.com The timing of the addition of the etherifying agents and a programmed temperature increase can also be used to influence the final substitution pattern. excipia.eu
Influence of Methoxy and Hydroxypropoxy Group Content on Polymer Characteristics
The relative content of methoxy and hydroxypropoxy groups significantly impacts the physicochemical properties of this compound. kemoxcellulose.commdpi.com A higher methoxy content generally leads to better water solubility, increased surface activity, and a lower thermal gelation temperature. hpmcfactory.comkemoxcellulose.comerawat.com The thermal gelation temperature is a critical property where the polymer solution congeals into a semi-flexible mass upon heating. wikipedia.orghpmcfactory.com
The following table summarizes the general influence of substituent content on this compound properties:
| Property | Higher Methoxy Content | Higher Hydroxypropoxy Content |
| Water Solubility | Increased kemoxcellulose.com | Decreased (at very high levels) kemoxcellulose.com |
| Surface Activity | Increased kemoxcellulose.com | Decreased (at very high levels) kemoxcellulose.com |
| Gelation Temperature | Decreased kemoxcellulose.comerawat.com | Increased (up to a point) kemoxcellulose.com |
| Organic Solvent Solubility | Decreased | Increased kemoxcellulose.com |
Advanced Derivatization Strategies for Functional this compound
Beyond the standard synthesis, advanced derivatization strategies are being explored to create functionalized this compound with tailored properties for specific applications. These strategies often involve introducing new functional groups to the polymer backbone.
One approach is the grafting of other polymers or molecules onto the this compound chain. For instance, chitosan (B1678972) has been grafted onto this compound using a coupling reagent to create a water-soluble derivative with potential for drug delivery systems. scholarena.comacs.org This modification can enhance properties such as pH stability and buffering capacity. acs.org
Another strategy involves chemical reactions to introduce specific functionalities. For example, triterpenoids containing carbonyl groups can be reacted with reagents like hydroxylamine (B1172632) hydrochloride to enhance their detection in analytical methods. nih.gov While not a direct modification of this compound itself, this highlights the types of derivatization reactions that can be applied to molecules in conjunction with polymers like this compound.
Furthermore, techniques like hyphenated derivatization, which combine derivatization with analytical methods like solid-phase extraction, are being developed to improve the analysis of complex samples. numberanalytics.com These advanced strategies open up possibilities for creating novel this compound-based materials with enhanced performance characteristics for a variety of scientific and industrial uses. numberanalytics.com
Molecular Architecture and Supramolecular Organization of Hypromellosum
Amorphous Nature of Hypromellosum
This compound, also known as hydroxypropyl methylcellulose (B11928114) (HPMC), is a semisynthetic polymer derived from cellulose (B213188). patsnap.com Structurally, it is an ether of cellulose where hydroxyl groups have been substituted with methoxy (B1213986) and hydroxypropoxy groups. This chemical modification disrupts the regular, crystalline structure of the parent cellulose, resulting in a polymer that is predominantly amorphous.
The amorphous character of this compound is a key attribute influencing its physical properties and applications. Unlike crystalline materials which exhibit sharp, well-defined peaks in X-ray diffraction (XRD) patterns, this compound typically shows a broad, diffuse halo, characteristic of a lack of long-range ordered structure. uomphysics.netnih.gov This amorphous nature is crucial for its use in various formulations, particularly in creating amorphous solid dispersions (ASDs) to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). nih.govsci-hub.se By dispersing the API at a molecular level within the amorphous polymer matrix, recrystallization of the drug is inhibited, thereby maintaining its higher energy, more soluble amorphous state. nih.govtiiips.com
The stability of these amorphous systems is a critical factor. Studies have shown that the amorphous nature of this compound-based ASDs can be maintained over extended periods, even under accelerated stability testing conditions of high temperature and humidity. nih.gov This stability is attributed to the molecular interactions between the polymer and the dispersed drug, which hinder the molecular mobility required for crystallization. tiiips.com
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), further confirm the amorphous state of this compound. cuni.cz Instead of a sharp melting point (Tm) characteristic of crystalline substances, this compound exhibits a glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govcuni.cz The high Tg of many this compound grades contributes to the physical stability of amorphous dispersions. nih.gov
The table below summarizes the findings of various analytical techniques used to characterize the amorphous nature of this compound and its solid dispersions.
| Analytical Technique | Observation | Implication | Reference(s) |
| Powder X-ray Diffraction (PXRD) | Broad, diffuse halo instead of sharp peaks. | Lack of long-range crystalline order, confirming amorphous nature. | uomphysics.netnih.govnih.gov |
| Differential Scanning Calorimetry (DSC) | Exhibits a glass transition temperature (Tg) rather than a sharp melting point (Tm). | Confirms the amorphous state and provides information on the thermal stability of the polymer and its dispersions. | nih.govcuni.cznih.gov |
| Synchrotron X-ray Diffraction | Can detect trace crystallinity in predominantly amorphous samples. | Allows for highly sensitive characterization of the amorphous state and detection of any minor crystalline domains. | osti.govnih.gov |
| Solid-State NMR (ssNMR) | Provides information on molecular interactions and local structure. | Helps to understand the interactions between this compound and dispersed drugs that stabilize the amorphous form. | tiiips.comresearchgate.netacs.org |
Investigations into this compound Chain Conformation
The conformation of this compound chains in solution is a complex topic influenced by factors such as solvent quality, temperature, and the degree and pattern of substitution. lew.roingentaconnect.com Understanding the chain conformation is essential as it dictates the polymer's solution properties, such as viscosity and gelation behavior.
Recent studies employing small-angle X-ray scattering (SAXS) and small- and wide-angle neutron scattering (S-WANS) have provided significant insights into the solution structure of this compound. rsc.org These investigations have revealed that for certain molecular weights and substitution patterns, this compound molecules can adopt a surprisingly rigid, rod-like conformation in aqueous solutions at room temperature. rsc.org Specifically, for weight average molar masses (Mw) below 100 kg mol⁻¹, the polymer chains have been observed to form a folded, hairpin-like elongated rigid rod structure. acs.orgnih.gov This means the contour length of the polymer chain is approximately twice the observed length of the rod-like particle. acs.orgnih.gov
However, this rigid rod behavior is not consistent across all molecular weights. As the molecular weight increases, particularly above 200 kg mol⁻¹, the conformation transitions towards that of a semiflexible rod. acs.orgnih.gov This is evidenced by a gradual decrease in the exponents of the relationships between the radius of gyration (Rg) and molecular weight (Mw), and intrinsic viscosity and molecular weight. acs.org For very high molecular weight this compound, these exponents approach values typical of flexible chain molecules. acs.org
The nature of the solvent also plays a crucial role in determining the chain conformation. lew.ro In "good" solvents, where polymer-solvent interactions are favorable, the polymer chains tend to be more expanded and assume a more extended shape. lew.ro Conversely, in "poor" solvents, polymer-polymer interactions are more dominant, leading to a more coiled or aggregated state. The pH of the solution can also affect chain conformation; at low pH, increased intermolecular hydrogen bonding can lead to aggregation and a more compact structure. kimachemical.com
The substitution pattern of methoxy and hydroxypropoxy groups along the cellulose backbone is not always uniform, which can lead to variations in solution behavior. ingentaconnect.com This non-homogeneity can cause the polymer chains to act like a block co-polymer, influencing their conformation and interaction with other molecules. ingentaconnect.com
| Investigation Method | Key Finding | Significance | Reference(s) |
| Small-Angle X-ray Scattering (SAXS) & Small- and Wide-Angle Neutron Scattering (S-WANS) | For Mw < 100 kg mol⁻¹, this compound forms a folded, hairpin-like rigid rod structure in aqueous solution. | Challenges the traditional view of flexible polymer coils and explains the high viscosity of low molecular weight grades. | rsc.orgacs.orgnih.gov |
| Light Scattering & Viscosity Measurements | With increasing Mw (> 200 kg mol⁻¹), the conformation transitions to a semiflexible rod. | Demonstrates the influence of molecular weight on the overall chain stiffness and solution properties. | acs.org |
| Molecular Modeling | The solvent quality affects the end-to-end distance of the polymer chain, with "good" solvents leading to a more extended conformation. | Highlights the importance of the solvent environment in determining the polymer's molecular architecture. | lew.ro |
| Size Exclusion Chromatography with Triple Detection | Non-uniform substitution patterns can cause polymer chains to behave like block co-polymers. | Provides insight into the molecular heterogeneity of this compound and its impact on solution conformation. | ingentaconnect.com |
Molecular Weight Distribution Analysis and its Influence on Polymer Behavior
The molecular weight (MW) and molecular weight distribution (MWD) are critical material attributes of this compound that significantly impact its functionality, particularly its viscosity and release-controlling properties in pharmaceutical formulations. excipia.eunih.gov this compound is a polydisperse polymer, meaning it consists of a range of polymer chains with different lengths and, consequently, different molecular weights.
The viscosity of a this compound solution is directly proportional to its average molecular weight; higher MW grades form more viscous solutions. nih.gov This is because longer polymer chains have a greater capacity for entanglement, leading to increased resistance to flow. nih.gov However, the average molecular weight alone does not provide a complete picture. The MWD, or the breadth of the distribution of different molecular weights, also plays a crucial role. excipia.eu For instance, a batch with a unimodal, narrow MWD can have a similar average viscosity to a bimodal blend of high and low MW polymers, but their performance in applications like controlled-release tablets can be markedly different. ashland.com
Size-exclusion chromatography (SEC), often coupled with multi-angle laser light scattering (MALLS) and differential refractive index (DRI) detectors, is a powerful technique for determining the absolute molecular weight and MWD of this compound. nih.govresearchgate.net This method separates polymer molecules based on their hydrodynamic volume, allowing for a detailed characterization of the different chain lengths present in a sample. nih.govresearchgate.net Studies using SEC have revealed that many commercial grades of this compound have a wide MWD and often contain a high molecular weight component as well as significant proportions of very low molecular weight fractions. nih.gov
The MWD has a profound influence on the behavior of this compound in matrix tablets. ashland.com
High Molecular Weight Fractions: These fractions are primarily responsible for forming a strong, viscous gel layer upon hydration. This gel layer acts as a diffusion barrier, controlling the release of soluble drugs. ashland.com
Low Molecular Weight Fractions: These fractions are more readily eroded from the matrix. For poorly soluble drugs, this erosion mechanism is essential for drug release. ashland.com
Therefore, the balance between the high and low MW components, as described by the MWD, dictates whether drug release is dominated by diffusion or erosion. ashland.comashland.com Unimodal MWD grades of this compound have been shown to provide more predictable and less variable drug release profiles compared to bimodal blends of equivalent viscosity, where the higher MW fraction tends to dominate the release kinetics. ashland.com
The following table correlates this compound viscosity grades with their typical molecular weights and primary drug release mechanisms.
| This compound Type (Viscosity, 2%) | Typical Molecular Weight (kDa) | Dominant Release Mechanism | Reference(s) |
| 100 cP (K100 LV) | 120 | Erosion | ashland.com |
| 4,000 cP (K4M) | 500 | Swelling/Diffusion/Erosion | ashland.com |
| 15,000 cP (K15M) | 750 | Swelling/Diffusion | ashland.com |
| 100,000 cP (K100M) | 1150 | Swelling/Diffusion | ashland.com |
Supramolecular Assemblies and Networks formed by this compound
This compound's ability to form complex supramolecular assemblies and three-dimensional networks is fundamental to its function as a gelling agent and controlled-release matrix. mdpi.comkimachemical.com These structures are formed through non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions, between the polymer chains.
In aqueous solutions, this compound exhibits inverse thermoreversible gelation. mdpi.comnih.gov This means that upon heating, the solution transitions from a liquid (sol) to a semi-solid (gel), and this process is reversible upon cooling. mdpi.comnih.gov The mechanism of this gelation is thought to be a two-step process:
Phase Separation: As the temperature increases, the hydration of the polymer chains decreases. The hydrophobic methoxy groups become less soluble, leading to intermolecular associations and the formation of polymer-rich regions through a process that may involve spinodal decomposition. mdpi.com
Network Formation: Fibrils form from these polymer-rich phases and entangle, creating a three-dimensional network that entraps the aqueous solvent, resulting in the formation of a hydrogel. mdpi.comnih.govresearchgate.net
The strength and properties of this gel network are influenced by several factors, including polymer concentration, molecular weight, and the degree of substitution. kimachemical.comnih.gov Higher concentrations and higher molecular weights generally lead to stronger gels and higher gelation temperatures due to increased chain entanglement and a higher density of physical cross-linking sites. nih.govkimachemical.comnih.gov
These supramolecular networks are the basis for this compound's use in hydrophilic matrix tablets for controlled drug release. nih.gov Upon contact with gastrointestinal fluids, the polymer on the tablet surface hydrates and swells to form a gel layer. This gel layer controls the release of the drug through a combination of diffusion through the gel and erosion of the gel layer itself. nih.gov
Furthermore, this compound can participate in forming more complex supramolecular structures through interactions with other molecules. For example, it can form intermolecular interactions with other polymers, such as methacrylic acid copolymers, through hydrogen bonding between its hydroxyl groups and the carboxylic groups of the other polymer. researchgate.netmdpi.com These interactions can lead to synergistic effects, such as improved dissolution rates. researchgate.net It has also been used to construct supramolecular hydrogels by exploiting the hydrophobic interactions between modified this compound (e.g., dodecyl-modified HPMC) and the lipid membranes of liposomes, creating a polymer-nanoparticle hydrogel network. biorxiv.org
These self-assembling supramolecular systems can prevent the recrystallization of embedded drugs while not hindering their mobility, allowing the drug's thermodynamic activity to be maintained for enhanced efficacy. nih.gov
Polymer Science and Solution Dynamics of Hypromellosum
Solution Behavior of Hypromellosum in Aqueous and Organic Media
This compound, also known as hydroxypropyl methylcellulose (B11928114) (HPMC), is a semisynthetic polymer derived from cellulose (B213188). kimacellulose.com Its utility across various industries is largely dictated by its unique solubility characteristics and behavior in different solvent systems. lew.ro The functionality of this compound is dependent on its capacity to dissolve or swell in a specific solvent, which is influenced by factors such as temperature, the degree of substitution of methoxy (B1213986) and hydroxypropyl groups on the cellulose backbone, and the polarity of the solvent. tenessy.com
Hydration Mechanisms and Swelling Phenomena
When this compound comes into contact with an aqueous medium, it undergoes a glassy-rubbery transition as water penetrates the polymer matrix, inducing the formation of a gel layer. researchgate.net This process of hydration and swelling is fundamental to its application. The polymer chains, initially in a dry, glassy state, begin to hydrate and disentangle, leading to significant swelling and the formation of a viscous hydrogel. researchgate.netnih.gov
The kinetics of this swelling process are influenced by several factors, including the particle size distribution of the this compound powder and the density and porosity of the consolidated polymer matrix. researchgate.net Higher molecular weight grades of this compound generally exhibit a greater water absorption capacity and, consequently, a higher degree of swelling. icm.edu.plnih.gov The hydrodynamic volume occupied by the hydrated polymer chains is larger in polymers with a higher molecular weight, resulting in a thicker swollen mass. icm.edu.pl The integrity and thickness of this gelated layer, which are governed by the chemical structure of the specific this compound grade, ultimately determine the material's behavior during subsequent dissolution and disintegration processes. researchgate.net The presence of surfactants can also significantly influence these properties, with some studies showing that additives like transcutol can increase swelling to as high as 1860% compared to 1335% for the pure polymer film. medigraphic.com
Influence of Solvent Systems on this compound Solution Properties
This compound exhibits distinct solubility characteristics in both aqueous and organic media, a property attributable to the methoxy and hydroxypropyl substitutions on its cellulose backbone. lew.rounm.edu It is highly soluble in cold water, where it hydrates rapidly to form a clear, viscous solution. tenessy.com However, its solubility in organic solvents is variable and highly dependent on the solvent's polarity. lew.rotenessy.com
Generally, this compound is not soluble in pure organic solvents such as acetone or methylene chloride. tenessy.com However, it can be dissolved in binary solvent systems, most commonly mixtures of water and a polar organic solvent like ethanol (B145695). tenessy.comresearchgate.net For instance, while nearly insoluble in pure ethanol, this compound can be effectively dissolved in ethanol-water mixtures. tenessy.com The water acts as a co-solvent, enabling the polymer to dissolve. tenessy.com The nature of the solvent system significantly impacts the conformational properties of the this compound chains in solution. lew.rodntb.gov.ua Solvents with higher polarity and better penetration power can cause the macromolecular coils to expand, which in turn affects the solution's density and rheological properties. lew.ro
Key factors that influence the solubility of this compound in different solvent systems include:
Degree of Substitution : A higher content of methoxy groups can improve compatibility with organic solvents. tenessy.com
Solvent Polarity : The solubility generally follows the trend of solvent polarity: Water > Methanol > Ethanol > Acetone > Dichloromethane. tenessy.com
Temperature : While heating reduces solubility in water, it can improve dispersibility in certain organic solvent mixtures. tenessy.com
Additives : The presence of plasticizers or other excipients can enhance solubility in organic systems. tenessy.com
Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Cold Water | Highly Soluble | Forms a clear, viscous solution. Solubility decreases with increasing temperature. tenessy.com |
| Ethanol (Pure) | Insoluble/Poorly Soluble | Low polarity prevents dissolution. tenessy.com |
| Ethanol-Water Mixture | Soluble | Water acts as a co-solvent, enabling dissolution. Commonly used for film coatings. tenessy.com |
| Acetone (Pure) | Insoluble | Does not dissolve this compound. tenessy.com |
| Methylene Chloride (Pure) | Insoluble | Does not dissolve this compound. tenessy.com |
| Methanol | Soluble (Varies with grade) | Higher polarity than ethanol allows for better solubility. tenessy.com |
Solution Stability under Varying pH Conditions
This compound is known for its stability over a broad pH range, typically between 3 and 11. kimacellulose.comtenessy.com This stability is a key attribute for its use in diverse formulations where pH conditions can vary significantly. kimacellulose.com The chemical structure, specifically the presence of hydroxypropyl and methyl substituent groups on the cellulose backbone, provides protection against pH-driven degradation. kimacellulose.com
Under acidic conditions, these substituent groups shield the polymer from acid-catalyzed hydrolysis. kimacellulose.com Similarly, under alkaline conditions, this compound remains stable. kimacellulose.com While the polymer itself is non-ionic, the pH of the medium can still influence its solution properties. nih.gov For instance, changes in pH can affect the swelling and gelling characteristics by altering the transport of water into the polymer matrix. nih.gov Some studies have observed more rapid polymer hydration and greater swelling in basic media (pH 6.8) compared to acidic media (pH 2). nih.gov The pH of a solution can also impact the gelation behavior, film-forming properties, and compatibility with other ingredients in a formulation. kimachemical.com For example, at low pH, this compound films tend to be denser due to increased molecular aggregation, whereas at higher pH, they exhibit greater porosity. kimachemical.com
Thermo-Reversible Sol-Gel Transitions in this compound Systems
Aqueous solutions of this compound exhibit inverse thermo-reversible gelation, a phenomenon where the solution transitions from a liquid-like "sol" state to a semi-solid "gel" state upon heating. mdpi.comnih.gov This transition is reversible, with the system returning to the sol state upon cooling. mdpi.comresearchgate.net This temperature-dependent behavior is a critical property utilized in numerous applications. researchgate.netkimacellulose.com
Mechanisms of Thermal Gelation
The thermal gelation of this compound is understood to be a multi-step process driven by changes in polymer-solvent and polymer-polymer interactions as temperature increases. mdpi.comnih.govresearchgate.net At lower temperatures, this compound molecules are hydrated, with water molecules forming hydrogen bonds with the hydroxyl groups of the polymer. unm.edu As the temperature rises, these hydrogen bonds weaken, and hydrophobic interactions become more dominant. unm.edu
Recent research indicates a two-step mechanism for gelation:
Phase Separation : As the solution is heated, it reaches a point where liquid-liquid phase separation occurs. mdpi.comnih.govacs.org This leads to the formation of a polymer-rich phase dispersed within a polymer-depleted aqueous matrix. mdpi.comacs.org This event is often accompanied by a sharp drop in the solution's viscoelastic moduli and an increase in turbidity. mdpi.comacs.org
Fibril Formation and Network Entanglement : Upon further heating, the molecules within the polymer-rich phase self-assemble into fibrils. mdpi.comnih.govacs.org These fibrils then entangle to form a three-dimensional, sample-spanning network, which is responsible for the macroscopic gel structure and the associated increase in viscosity and elasticity. mdpi.comnih.govkimacellulose.com The gelation is thus a result of increased hydrophobic interactions between the polymer chains at elevated temperatures. researchgate.net
Factors Influencing Gelation Temperature: Concentration, Substitution Pattern, and Additives
The specific temperature at which the sol-gel transition occurs, known as the gelation temperature (Tgel), is not a fixed value but is influenced by several formulation and environmental factors. kimacellulose.comkimachemical.com
Concentration : The concentration of this compound in the solution is a primary determinant of the Tgel. kimacellulose.comkimachemical.com Generally, a higher polymer concentration results in a higher gelation temperature. kimacellulose.comkimachemical.com However, some studies note that for certain grades, the gelation temperature decreases as the concentration of the polymer solute increases. unm.eduresearchgate.net
Substitution Pattern : The physicochemical properties of this compound, including its Tgel, are affected by the degree of substitution (DS) of methoxy groups and the molar substitution (MS) of hydroxypropoxy groups. unm.edu Different grades of this compound, with varying molecular weights and substitution levels, will exhibit different gelation temperatures. unm.edukimacellulose.com Typically, higher levels of substitution lead to higher gel temperatures. kimacellulose.com
Additives : The presence of additives such as salts, surfactants, and co-solvents can significantly alter the Tgel. kimacellulose.comkimachemical.comnih.gov Electrolytes, for example, can influence gelation by affecting the hydration of the polymer chains. kimacellulose.com The effect of salts often follows the Hofmeister series, where some salts (salting-out) can decrease the Tgel by promoting dehydration of the polymer, while others (salting-in) can increase it. nih.gov For instance, the addition of Sodium Chloride (NaCl) has been shown to decrease the gelation temperature, whereas Sodium Iodide (NaI) causes an increase. nih.gov
Effect of Various Factors on this compound Gelation Temperature (Tgel)
| Factor | Effect on Tgel | Mechanism/Notes |
|---|---|---|
| Increasing Polymer Concentration | Increases Tgel kimacellulose.comkimachemical.com (some sources note a decrease unm.edu) | Higher concentrations require more energy (higher temperature) for the necessary molecular mobility and entanglement to form a gel. kimacellulose.com |
| Higher Molecular Weight/Substitution | Increases Tgel | Alters the hydrophobic/hydrophilic balance and polymer chain interactions. kimacellulose.com |
| Additives (e.g., Salts) | Increases or Decreases Tgel | Salts can alter polymer hydration. Salting-out agents (e.g., NaCl) decrease Tgel, while salting-in agents (e.g., NaI) increase it. nih.gov |
| pH | Can influence Tgel | Affects the ionization state and solubility, which can indirectly impact gelation behavior. kimachemical.comkimacellulose.com |
| Surfactants/Co-solvents | Can alter Tgel | These additives interact with polymer molecules or affect the properties of the solvent, thereby influencing the sol-gel transition. kimacellulose.comnih.gov |
Thermodynamic Analysis of Gelation Processes (e.g., ΔH and ΔS from DSC)
The thermoreversible gelation of this compound (also known as hydroxypropyl methylcellulose or HPMC) in aqueous solutions is a complex process driven by thermodynamic factors. Differential Scanning Calorimetry (DSC) is a key analytical technique used to investigate the energy changes associated with this sol-gel transition. The process is endothermic, indicating that heat is absorbed from the surroundings, and is primarily driven by an increase in entropy (ΔS).
The thermodynamic parameters are sensitive to the composition of the solution. For instance, the presence of salts can significantly influence the gelation temperature and the associated enthalpy and entropy changes. nih.gov Salting-out salts, which promote dehydration of the polymer chains, tend to increase both ΔH and ΔS as their concentration rises. nih.gov This is because they facilitate the hydrophobic association of HPMC molecules. Conversely, salting-in salts can disrupt this process. nih.gov
A study on HPMC in simulated body fluids (SGF/SIF) observed three distinct regions of change for ΔH and ΔS depending on the buffer content, highlighting the sensitivity of the gelation thermodynamics to the ionic environment. ntu.edu.sg This suggests that the number and strength of the hydrophobic junctions formed in the gel network are directly influenced by the surrounding medium. The relationship between these thermodynamic parameters and the polymer concentration has been found to be linear. ntu.edu.sg
The table below summarizes the general thermodynamic characteristics of HPMC gelation as determined by DSC.
| Thermodynamic Parameter | Symbol | Typical Observation for HPMC Gelation | Driving Factor |
| Enthalpy Change | ΔH | Positive (Endothermic) | Heat is absorbed to disrupt water cages around polymer chains. |
| Entropy Change | ΔS | Positive | The release of ordered water molecules into the bulk solvent increases the overall disorder of the system. |
Rheological Characterization and Behavior of this compound Solutions
The rheology of this compound solutions—the study of their flow and deformation—is critical for their application in various fields. These solutions exhibit complex, non-Newtonian behaviors that are dependent on several external factors.
This compound solutions are characteristically pseudoplastic, also known as shear-thinning. ihpmc.comqianhaochem.com This means their viscosity is not constant but decreases as the applied shear rate increases. ihpmc.comcelotech.comresearchgate.net At rest or under low shear conditions, the long polymer chains are randomly coiled and entangled, resulting in high viscosity. When a higher shear force is applied (e.g., through stirring, pumping, or spreading), the polymer chains align themselves in the direction of the flow, reducing their entanglement and thus lowering the solution's resistance to flow. kimachemical.com This property is advantageous in applications that require a product to be easily spread or applied, yet maintain a thick consistency at rest. ihpmc.comresearchgate.net
In addition to being pseudoplastic, HPMC solutions also exhibit thixotropy. ihpmc.comhpmcsupplier.com Thixotropy is a time-dependent shear-thinning property. wikipedia.org When a thixotropic fluid is subjected to shear stress, its viscosity decreases over time. wikipedia.org If the stress is removed, the solution gradually recovers its initial, more viscous state as the internal structure of entangled polymer chains reforms. ihpmc.comhpmcsupplier.com This reversible gel-sol-gel transition is beneficial in products like paints or topical formulations, where it is desirable for the material to flow easily during application but then regain its structure to prevent dripping or sagging. ihpmc.com
The viscosity of this compound solutions is highly dependent on a combination of factors, primarily polymer concentration, temperature, and shear conditions. ihpmc.com
Concentration: There is a direct and significant relationship between the concentration of HPMC and the viscosity of the solution. As the polymer concentration increases, the viscosity rises exponentially. kimachemical.comihpmc.com At low concentrations, the polymer chains are relatively far apart, but as the concentration increases, the chains begin to overlap and entangle, leading to a sharp increase in viscosity. qianhaochem.comihpmc.com
Temperature: For HPMC solutions, viscosity generally decreases as the temperature increases, up to the point of thermal gelation. ihpmc.comqianhaochem.comihpmc.com Higher temperatures increase the kinetic energy of the polymer molecules, causing them to move more freely and weakening the intermolecular forces (like hydrogen bonds), which in turn reduces the flow resistance. ihpmc.com However, above a specific critical temperature (the gelation point), the viscosity will dramatically increase as a gel network forms due to hydrophobic interactions. ceon.rs
Shear Conditions: As established by its pseudoplastic nature, the viscosity of HPMC solutions is inversely related to the shear rate. celotech.com At low shear rates, the viscosity is high. As the shear rate increases, the viscosity drops significantly. celotech.comkimachemical.com This behavior is particularly pronounced in solutions with higher nominal viscosity grades. celotech.com
The interplay of these factors is summarized in the interactive table below.
| Factor | Effect on Viscosity | Underlying Mechanism |
| Concentration | Increases exponentially with increasing concentration. kimachemical.comihpmc.com | Greater polymer chain entanglement and intermolecular interactions. qianhaochem.com |
| Temperature | Decreases with increasing temperature (below gelation point). qianhaochem.comihpmc.com | Increased molecular motion and weakening of intermolecular hydrogen bonds. ihpmc.com |
| Shear Rate | Decreases with increasing shear rate. ihpmc.comcelotech.com | Alignment of polymer chains in the direction of flow, reducing entanglement. kimachemical.com |
Film Formation Mechanisms of this compound
This compound is widely used as a film-forming agent due to its ability to create continuous, uniform films from an aqueous solution. patsnap.comnih.gov The process involves the transition from a liquid polymer solution to a solid film, primarily through solvent removal.
The formation of a this compound film begins with the application of a polymer solution onto a substrate. The primary mechanism driving film formation is solvent evaporation. patsnap.com As the solvent (typically water) evaporates from the surface, the concentration of the HPMC polymer increases. colab.ws This leads to the creation of a dense polymer layer at the air-liquid interface, which can act as a barrier to further rapid solvent evaporation, transitioning the process to one governed by diffusion of the solvent through the increasingly viscous polymer matrix. colab.wspaint.org
As the solvent continues to be removed, the polymer chains are brought into closer proximity. This forces them to align and coalesce, forming a continuous and uniform film matrix. patsnap.com The intermolecular hydrogen bonds that were previously formed with water molecules are replaced by polymer-polymer interactions, which provide the structural integrity of the final dried film. The rate of evaporation can significantly impact the final properties and structure of the film. nih.gov
Films made from this compound alone can be brittle. To overcome this and improve the mechanical properties of the film, plasticizers are essential additives. researchgate.net Plasticizers are small molecules that are incorporated into the polymer matrix to increase its flexibility, reduce fragility, and enhance its elasticity. researchgate.netresearchgate.net
The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. researchgate.netcrpsonline.com This action increases the intermolecular spacing, or free volume, and reduces the cohesive forces (polymer-polymer interactions) between adjacent chains. researchgate.netcrpsonline.com By interrupting the rigid structure, plasticizers allow the polymer chains to move more freely relative to one another, which lowers the glass transition temperature (Tg) of the polymer and imparts flexibility to the film. researchgate.netcrpsonline.com The choice and concentration of the plasticizer are critical, as they directly influence the film's tensile strength, elongation, and adhesion properties. researchgate.netcrpsonline.com Commonly used plasticizers for HPMC films include glycerol and sorbitol. nih.gov
Polymer-Polymer and Polymer-Solute Interactions Involving this compound
This compound is a versatile polymer that engages in a variety of interactions with other polymers and solutes, influencing the properties of the resulting mixtures in both the solid and solution states. These interactions are fundamental to its application in areas such as amorphous solid dispersions, polymer blends, and composite materials.
In the solid state, this compound can interact with active pharmaceutical ingredients (APIs), often leading to a reduction in the crystallinity of the API and, in some cases, complete amorphization. nih.govnih.gov This phenomenon is of great interest in pharmaceutical sciences as it can enhance the solubility and bioavailability of poorly water-soluble drugs. mdpi.com The ability of this compound to act as a solvent for the API or to form a stable dispersion without a tendency for aggregation contributes to this effect. nih.gov
Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are commonly used to study these interactions and confirm the amorphous conversion of drugs. nih.govnih.gov DSC studies of mixtures of this compound and a crystalline API, such as paracetamol, reveal a reduction in the melting endotherm of the API, indicating a decrease in its crystallinity. nih.gov In some cases, the melting peak may be entirely absent, suggesting complete amorphization. nih.gov For example, it has been observed that in mixtures with this compound, paracetamol can become completely amorphous at API contents below a certain threshold after a heating and cooling cycle. nih.gov The formation of amorphous solid dispersions (ASDs) is a key strategy for improving drug delivery, and this compound is a frequently used polymer for this purpose due to its ability to stabilize the amorphous form of the drug. mdpi.comnih.govwhiterose.ac.uk
The following table presents findings from studies on the solid-state interactions between this compound and various APIs.
| Active Pharmaceutical Ingredient (API) | Analytical Technique(s) | Observed Phenomena |
| Paracetamol | DSC, HSM, FT-IR, Raman | Reduced crystallinity of paracetamol, amorphization confirmed by heating-cooling-heating test. nih.govnih.gov |
| Nicotinamide | DSC, PXRD, FT-IR | Dissolution of this compound in fused API at 140°C, leading to decreased crystallinity. nih.gov |
| Nifedipine and Efavirenz | DSC, PXRD | Amorphous conversion of the drugs in hot-melt extruded amorphous solid dispersions. nih.gov |
| Telmisartan | PLM, SEM, XRD | Significant inhibition of crystal growth of the drug in the film, with triethanolamine as a plasticizer leading to maximum amorphization. nih.gov |
The interactions between this compound and other molecules are often mediated by intermolecular forces, with hydrogen bonding playing a particularly important role. nih.gov The hydroxyl groups on the cellulose backbone and the hydroxypropyl substituents of this compound can act as both hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonds with a wide range of molecules. nih.gov
Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for investigating these intermolecular interactions. researchgate.netresearchgate.net Changes in the vibrational spectra, such as shifts in the position and intensity of characteristic peaks, can provide evidence for the formation of hydrogen bonds. researchgate.net For example, in studies of mixtures of methylxanthines with HPMC, changes in the intensity of bands associated with carbonyl groups suggest the formation of hydrogen bonds between these groups and the methyl groups of the polymer. researchgate.net However, it is noteworthy that in some systems, such as paracetamol-Hypromellosum mixtures, FT-IR and Raman investigations have excluded the presence of significant hydrogen bonding, suggesting that other types of interactions may be dominant. nih.govnih.gov
The behavior of this compound in aqueous solutions can be significantly influenced by the presence of ionic species (salts). These ions can affect the hydration of the polymer chains, leading to changes in properties such as gelation temperature, swelling, and erosion. nih.govresearchgate.netresearchgate.net The effect of different ions on the gelation temperature of this compound solutions often follows the Hofmeister series. nih.govresearchgate.net
"Salting-out" salts, such as sodium chloride (NaCl), tend to decrease the gelation temperature of this compound solutions. nih.govresearchgate.net This is attributed to their ability to structure water, which promotes the hydrophobic association of the polymer chains at lower temperatures. researchgate.net Conversely, "salting-in" salts, like sodium iodide (NaI), increase the gelation temperature by disrupting the structure of water, thereby hindering hydrophobic interactions. nih.gov The effect of salts on the gelation temperature is generally linearly dependent on the salt concentration. nih.gov
The ionic strength of the surrounding medium also has a profound effect on the swelling and erosion of this compound matrices, which is critical for controlling drug release in oral dosage forms. researchgate.netbrieflands.comnih.gov An increase in ionic strength generally leads to a decrease in the erosion rate of the polymer matrix. researchgate.net This can be explained by the "salting-out" effect, which reduces the solubility of the polymer at the gel layer surface, making it more resistant to erosion. The extent of swelling of the matrix can also be affected by ionic strength, although the effect may be less pronounced than that on erosion. researchgate.netbrieflands.com
The table below illustrates the effect of different ionic species on the gelation temperature of this compound solutions.
| Ionic Species | Effect on Gelation Temperature | Classification |
| NaCl | Decrease | Salting-out nih.govresearchgate.net |
| NaI | Increase | Salting-in nih.gov |
| NaSCN | Increase | Salting-in researchgate.net |
| SDeS (Sodium Decyl Sulfate) | Increase (strong effect) | Salting-in nih.gov |
Blending this compound with other polymers is a common strategy to create materials with tailored properties that combine the advantages of the individual components. The miscibility of the polymers in the blend is a key factor determining the final properties of the material. researchgate.netfiveable.mekinampark.com Miscible blends form a single, homogeneous phase, often resulting in transparent films with properties that are an average of the components. researchgate.net Immiscible blends, on the other hand, exhibit phase separation, leading to materials with distinct domains of each polymer. fiveable.mekinampark.com
This compound has been blended with a variety of other polymers, both natural and synthetic, to form composite materials for diverse applications. For example, blends of this compound with polyvinyl alcohol (PVA) have been investigated, with studies suggesting that the miscibility of this system is dependent on the blend ratio and other factors. semanticscholar.org The formation of hydrogen bonds between the hydroxyl groups of the two polymers can promote miscibility.
The properties of this compound-based composite films can be significantly different from those of pure this compound films. For instance, blending this compound with other polymers can alter the surface roughness of films. wisdomlib.org The choice of the blending partner and the composition of the blend are critical for achieving the desired performance characteristics, such as mechanical strength, barrier properties, and drug release profiles.
Crosslinking Strategies and Their Impact on Network Structure
Crosslinking is a chemical process that introduces covalent or non-covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. researchgate.net This modification can significantly alter the physical and chemical properties of this compound, such as its solubility, swelling behavior, mechanical strength, and drug release characteristics. nih.govnih.govstmjournals.com
Various crosslinking strategies have been employed for this compound and other cellulose derivatives. Chemical crosslinking involves the use of a crosslinking agent that reacts with the functional groups (primarily hydroxyl groups) on the polymer chains. Common chemical crosslinkers include citric acid and glutaraldehyde. nih.govresearchgate.netijper.orgresearchgate.net Citric acid, a non-toxic, multi-carboxylic acid, can form ester bonds with the hydroxyl groups of this compound upon heating, resulting in a crosslinked network. nih.govresearchgate.netijper.orgresearchgate.net The extent of crosslinking can be controlled by adjusting the concentration of the crosslinker, the curing temperature, and the curing time. ijper.org
The formation of a crosslinked network renders this compound insoluble in water, and the resulting hydrogel exhibits a pH-dependent swelling behavior. nih.gov The degree of swelling is influenced by the crosslinking density; a higher crosslinking density generally leads to a lower swelling ratio due to the more constrained network structure. researchgate.netresearchgate.net This, in turn, affects the rate of drug release from the hydrogel matrix, with more highly crosslinked systems typically exhibiting slower release rates. researchgate.netnih.govstmjournals.com
The following table summarizes the effects of different crosslinking strategies on the properties of this compound.
| Crosslinking Agent | Type of Bond | Impact on Swelling | Impact on Drug Release |
| Citric Acid | Ester | Decreases with increasing crosslinker concentration. ijper.org | Release rate can be controlled; generally slower with increased crosslinking. nih.govresearchgate.net |
| Polyethylene glycol dichloride | Ether | Equilibrium swelling ratio increases with increasing crosslinker concentration (in the studied range). nih.gov | Can be tailored for colon-specific delivery. nih.gov |
| Glutaraldehyde | Acetal | Swelling ratio is reduced. nih.gov | Slower drug release kinetics. nih.gov |
Degradation Pathways and Stability Studies of this compound
The stability of this compound is a critical parameter that influences its storage, processing, and performance. Degradation involves the cleavage of its polymer chains, leading to a decrease in molecular weight and viscosity, which can alter its functional properties. The primary degradation pathways are thermal, enzymatic, and chemical (hydrolytic), with stability being influenced by both the intrinsic properties of the polymer and external environmental factors.
This compound generally exhibits good thermal stability at ambient and moderately elevated temperatures. nih.govashland.com However, it undergoes thermal degradation at high temperatures, typically starting above 200°C. nih.govnih.gov The degradation process is complex and occurs in multiple stages, which can be effectively studied using thermogravimetric analysis (TGA).
The thermal degradation mechanism involves several key steps. The initial stage, occurring at lower temperatures (around 150-200°C), primarily involves the loss of adsorbed water and the onset of minor decomposition of the hydroxypropyl and methyl side groups. excipia.euresearchgate.net As the temperature increases into the main decomposition range (approximately 200-300°C), the degradation rate accelerates significantly. researchgate.netresearchgate.net This stage is characterized by the cleavage of the ether bonds and the glycosidic linkages of the main cellulose backbone, leading to a substantial reduction in molecular weight and the release of volatile products. cellulosemanufacturer.comresearchgate.net At even higher temperatures (above 300°C), the pyrolysis becomes more intense, resulting in severe chain breakage, the formation of a variety of gaseous products (such as water, carbon dioxide, carbon monoxide, and methane), and the production of a carbonaceous residue or char. excipia.euresearchgate.net
The thermal stability of HPMC is not an absolute value but is influenced by several factors. The atmosphere plays a critical role; degradation occurs at lower temperatures and proceeds through different stages in the presence of air (oxidative degradation) compared to an inert atmosphere like nitrogen. ihpmc.comkimacellulose.com Other influencing factors include the polymer's molecular weight, the degree and type of substitution, and the heating rate. cellulosemanufacturer.comresearchgate.net
| Temperature Range | Primary Degradation Events | Reference |
|---|---|---|
| ~150–200°C | Loss of adsorbed water; initial minor decomposition of side groups. | excipia.euresearchgate.net |
| ~200–300°C | Main decomposition stage: cleavage of ether and glycosidic bonds in the polymer backbone. Significant mass loss. | nih.govresearchgate.net |
| > 300°C | Intense pyrolysis, severe chain breakage, formation of gaseous products and char. | excipia.euresearchgate.net |
The enzymatic stability of this compound is a key property, particularly for its applications in oral drug delivery systems. HPMC is generally recognized for its high resistance to degradation by the majority of enzymes present in the human gastrointestinal tract. cellulosemanufacturer.com This stability ensures that HPMC-based matrices maintain their structural integrity as they transit through the stomach and small intestine, allowing for the controlled release of encapsulated active ingredients.
However, this compound is susceptible to degradation by cellulolytic enzymes, commonly known as cellulases. researchgate.netresearchgate.net These enzymes catalyze the hydrolysis of the β-(1,4)-glycosidic bonds that form the cellulose backbone of the HPMC molecule. The activity of cellulase on HPMC leads to a reduction in the polymer's molecular weight and a corresponding decrease in the viscosity of its aqueous solutions. researchgate.net
The susceptibility of HPMC to enzymatic attack is influenced by its chemical structure, specifically the degree and distribution of its substituent groups (methoxy and hydroxypropyl). The substitution along the cellulose chain sterically hinders the access of cellulase enzymes to the glycosidic bonds. nih.gov Consequently, regions of the polymer with a lower degree of substitution are more vulnerable to enzymatic hydrolysis. nih.gov This differential susceptibility has been utilized as an analytical tool to study the distribution of substituents along the polymer chain. nih.gov
The interaction between HPMC and enzymes can be complex. In some cases, the hydrated HPMC gel matrix can create a microenvironment that affects enzyme activity. For instance, one study demonstrated that a phosphonooxymethyl derivative prodrug was unexpectedly resistant to hydrolysis by alkaline phosphatase within a hydrated HPMC matrix, suggesting that the polymer matrix can modulate enzyme-substrate interactions. excipia.eu Conversely, the intentional inclusion of cellulase within an HPMC matrix formulation has been explored as a novel strategy to achieve zero-order drug release by promoting a more controlled and constant erosion of the matrix surface. researchgate.net
The stability and performance consistency of this compound are significantly influenced by the characteristics of the raw materials and the specifics of the manufacturing process. Variability in these areas can lead to batch-to-batch differences in the final product's physicochemical properties, including its stability.
The primary raw material for HPMC is purified cellulose, typically derived from wood pulp or cotton linters. excipia.eu The source and purity of this cellulose can impact the final HPMC product. For instance, cellulose from wood pulp may contain residual traces of other natural polymers like lignin and hemicelluloses, which can affect the properties and purity of the resulting HPMC. excipia.eu This inherent variability in a natural starting material can contribute to inconsistencies between different batches of HPMC. researchgate.net
The manufacturing process itself is a major determinant of HPMC's final properties. The process involves treating cellulose with an alkali solution followed by a chemical modification (etherification) with methyl chloride and propylene (B89431) oxide. excipia.eu This reaction is typically conducted under heterogeneous conditions, which can result in a non-uniform distribution of the methoxy and hydroxypropyl substituent groups along the cellulose backbone. excipia.eunih.gov This "substituent heterogeneity" is a critical factor influencing the polymer's behavior. A more heterogeneous substitution pattern can enhance hydrophobic interactions, leading to increased viscosity and altered gelation properties, which in turn affects the stability and performance in applications like controlled-release tablets. nih.govresearchgate.net
Advanced Characterization and Analytical Methodologies for Hypromellosum
Chromatographic Techniques for Hypromellosum Analysis
Chromatography stands as a cornerstone for separating and analyzing the complex mixtures of polymer chains that constitute a hypromellose sample. Various chromatographic techniques provide detailed insights into different aspects of its molecular structure.
Comprehensive two-dimensional liquid chromatography (LC×LC) has emerged as a powerful technique for the detailed characterization of complex polymers like hypromellose, offering significantly higher peak capacity and resolving power than one-dimensional chromatography. researchgate.netchromatographyonline.com This method allows for the simultaneous determination of both the molecular size and compositional distribution of hypromellose polymers. researchgate.netnih.gov
In a typical LC×LC setup for hypromellose analysis, reversed-phase liquid chromatography (RP-LC) is employed in the first dimension to separate the polymer based on its chemical composition, specifically the percentage of methoxyl and hydroxypropoxyl substitution. researchgate.netnih.gov The second dimension utilizes aqueous size-exclusion chromatography (aq-SEC) to separate the fractions from the first dimension based on their hydrodynamic volume, which is related to their molecular weight. researchgate.netnih.gov
A study on various hypromellose polymers utilized a gradient elution in the first dimension with a mobile phase consisting of 0.05% trifluoroacetic acid (TFA) in water and 1-propanol. nih.gov For the second dimension, an isocratic elution with 0.05% TFA in water was used. nih.gov The interface between the two dimensions is typically a two-position, ten-port switching valve with storage loops to facilitate the transfer of fractions. nih.gov Charged-aerosol detection (CAD) is often employed for the detection of hypromellose. researchgate.netnih.gov
One of the unique aspects of applying LC×LC to hypromellose is the ability to leverage its thermal gelation properties. nih.gov By controlling the temperature of the LC×LC system, researchers can induce thermal gelation, which is dependent on the degree of methyl and hydroxypropyl substitution. nih.gov The retention behavior of the gelated and non-gelated polymer fractions differs, providing an additional layer of information about the compositional characteristics of the sample. nih.gov This "temperature-responsive" LC×LC allows for the monitoring of the gelated polymer fraction at various temperatures and can even be used to correlate with the cloud-point temperature of the polymer. nih.gov
Table 1: Typical LC×LC System Parameters for Hypromellose Analysis
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Technique | Reversed-Phase Liquid Chromatography (RP-LC) | Aqueous Size-Exclusion Chromatography (aq-SEC) |
| Stationary Phase | C8 or similar | SEC column |
| Mobile Phase | Gradient of water (with 0.05% TFA) and 1-propanol | Isocratic 0.05% TFA in water |
| Separation Basis | Chemical Composition (substituent distribution) | Molecular Size (hydrodynamic volume) |
| Detector | Charged-Aerosol Detector (CAD) |
Aqueous size-exclusion chromatography (aq-SEC), also known as gel permeation chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of hypromellose. researchgate.netpillbuys.com This method separates molecules based on their size in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have a longer retention time.
For hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS), a derivative of hypromellose, SEC coupled with a multi-angle laser light scattering (MALLS) detector allows for the determination of absolute molecular weight without the need for column calibration with polymer standards. pillbuys.com A study found that a mixed solvent system of 60:40% (v/v) 50 mM sodium dihydrogen phosphate (B84403) with 0.1 M sodium nitrate (B79036) buffer and acetonitrile (B52724) at a pH of 8.0 was optimal for HPMCAS-LF and MF grades. pillbuys.com The use of aqueous buffer alone was found to be a poor solvent for HPMCAS, resulting in higher measured weight-average molecular weight (Mw) values compared to mixed solvents. pillbuys.com
The choice of solvent is critical in SEC analysis of hypromellose and its derivatives to prevent non-size exclusion effects like ionic and hydrophobic interactions between the polymer and the stationary phase. researchgate.net For instance, in the analysis of hypromellose phthalate (B1215562) (HPMCP), a mobile phase at pH 5.6 containing salts and an organic modifier (dimethylformamide) was used to suppress these interactions. researchgate.net
Table 2: SEC-MALLS Analysis Results for HPMCAS in Different Solvents
| Solvent | Measured Mw ( g/mol ) |
| Aqueous Buffer (pH 7) | Generally larger values |
| Mixed Solvent (Buffer/Acetonitrile) | More accurate values for LF and MF grades |
| DMAC with 0.75% LiCl | Optimal for HF grade |
Data compiled from findings on the impact of solvent choice on molecular weight determination of HPMCAS. pillbuys.com
Determining the content of methoxyl and 2-hydroxypropoxyl substituents in hypromellose is crucial for quality control. A validated liquid chromatography (LC) method provides an alternative to the traditional gas chromatography (GC) method. researchgate.netoup.comnih.gov
This LC method involves the cleavage of the ether linkages using hydriodic acid, catalyzed by adipic acid. researchgate.netoup.comnih.gov This reaction quantitatively converts the methoxyl and 2-hydroxypropoxyl groups into iodomethane (B122720) and 2-iodopropane, respectively. researchgate.netoup.comnih.gov These volatile products are then extracted into xylene, diluted with methanol, and analyzed by reversed-phase LC using a C18 column with gradient elution. researchgate.netoup.com
This method has demonstrated good linearity, selectivity, and sensitivity. researchgate.netnih.gov The relative standard precision was found to be approximately ±2.3% for methoxyl content and ±3.5% for 2-hydroxypropoxyl content. researchgate.netoup.com A key finding was the limited stability of both standard and sample solutions (around 8 hours), which can impact the accuracy and precision of the results if not properly managed. researchgate.netoup.com The method proved to be robust against variations in derivatization time and temperature, as well as chromatographic conditions like flow rate and column temperature. researchgate.netoup.comnih.gov
Table 3: Performance of the LC Method for Substituent Determination in Hypromellose
| Parameter | Iodomethane (from Methoxyl) | 2-Iodopropane (from 2-Hydroxypropoxyl) |
| Correlation Coefficient (R²) | 0.999 | 0.999 |
| Relative Standard Precision | ±2.3% | ±3.5% |
| Solution Stability | ~ 8 hours | ~ 8 hours |
This table summarizes the validation parameters of the LC method for determining substituent content in hypromellose. researchgate.netoup.comnih.gov
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for preliminary compatibility and interaction studies between hypromellose and active pharmaceutical ingredients (APIs). researchgate.netpsu.eduresearchgate.net TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). psu.edu
In a compatibility study, hypromellose and an API are spotted on a TLC plate, both individually and as a mixture. researchgate.net The plate is then developed in a suitable mobile phase. Any changes in the retention factor (Rf) value or the appearance of new spots in the mixture's chromatogram compared to the individual components can indicate a potential interaction. researchgate.net
For example, a study investigated the compatibility of various APIs with different grades of hypromellose (HPMC 15000 and HPMC E5). researchgate.net The results showed good compatibility between adapalene (B1666599) and the HPMC polymers, as well as between levofloxacin (B1675101) and HPMC E5, with no significant changes in the spots observed. researchgate.net TLC serves as a valuable initial screening tool to identify potential incompatibilities that may warrant further investigation by more sophisticated techniques. researchgate.netresearchgate.net
Spectroscopic Techniques for this compound Characterization
Spectroscopic techniques are indispensable for probing the molecular structure and interactions of hypromellose at a fundamental level.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions in hypromellose and its formulations. conicet.gov.arnumberanalytics.com The principle of FTIR is based on the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. conicet.gov.ar The resulting spectrum is a unique fingerprint of the molecule's structure.
FTIR is widely used for compatibility studies between hypromellose and APIs. conicet.gov.arresearchgate.net By comparing the FTIR spectrum of a physical mixture of hypromellose and an API with the spectra of the individual components, any significant shifts, disappearance, or appearance of new absorption bands can indicate molecular interactions, such as hydrogen bonding. researchgate.netnih.gov
For instance, in a study of solid dispersions of carbamazepine (B1668303) (CBZ) with hypromellose derivatives, FTIR was used to investigate intermolecular interactions. nih.gov While the HPMC backbone itself did not show significant interaction with CBZ, the acetate and succinate substituents on hypromellose acetate succinate (HPMC-AS) were found to form hydrogen bonds with the CBZ molecule. nih.gov Specifically, the acetate group interacted with the NH₂ group of CBZ, while the succinate group interacted with both the C=O and NH₂ groups of CBZ. nih.gov These interactions were crucial for disrupting the drug's self-association and stabilizing its amorphous state. nih.gov
The ATR-FTIR (Attenuated Total Reflectance-FTIR) mode is particularly useful for analyzing solid samples with minimal preparation. It can be used to probe the surface of materials and monitor changes in real-time, such as during dissolution testing of hypromellose-based matrices. shu.ac.uk
Table 4: Key FTIR Spectral Regions for Hypromellose Interaction Studies
| Wavenumber Range (cm⁻¹) | Associated Vibrations | Significance in Interaction Studies |
| 3600 - 3200 | O-H stretching | Changes indicate involvement of hydroxyl groups in hydrogen bonding. |
| 3000 - 2800 | C-H stretching | Can provide information on the overall polymer structure. |
| ~1740 | C=O stretching (ester) | Appearance or shift indicates interaction with acetyl or succinyl groups in HPMC-AS. |
| 1200 - 1000 | C-O-C stretching (ether linkage) | Characteristic of the cellulose (B213188) backbone. |
This table highlights important regions in the FTIR spectrum for analyzing hypromellose and its interactions.
Raman Spectroscopy for Structural Insights and Interactions
Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular structure of this compound and its interactions with other substances. nih.govforth.gr The Raman spectrum of this compound is characterized by specific bands that, while sometimes weak, provide a fingerprint of its chemical makeup. pace.edu For instance, a weak peak around 1500 cm⁻¹ and a broad peak near 3000 cm⁻¹ are characteristic of this compound. pace.edu However, due to the low relative intensity of these peaks, they can be easily overshadowed by more Raman-active compounds in a mixture. pace.edu
In studies involving mixtures of this compound and active pharmaceutical ingredients (APIs), such as paracetamol, Raman spectroscopy is employed to detect potential interactions. nih.govfrontiersin.org Detailed analysis of the Raman spectra of such mixtures can reveal whether new chemical bonds are formed or if physical interactions are present. frontiersin.org In the case of paracetamol and this compound mixtures, the intensity of paracetamol's characteristic bands decreases with its reduced concentration in the mixture, but no new bands or significant shifts are observed, suggesting the absence of strong chemical reactions or hydrogen bonding. frontiersin.org However, in mixtures with other APIs like daflampridine, notable changes in the Raman spectra, including the emergence of new bands and the shifting or disappearance of others, have been observed after a period of time, indicating physical interactions or chemical reactions. forth.gr
It is noteworthy that the Raman spectra of different cellulose derivatives, such as microcrystalline cellulose, methyl cellulose, and this compound, can be quite similar, requiring in-depth analysis to distinguish between them. spectroscopyonline.comhoriba.com
| Substance | Characteristic Raman Peaks (cm⁻¹) | Observations | Reference |
|---|---|---|---|
| This compound | ~1500 (weak), ~3000 (weak, broad) | Low relative intensity, can be overpowered in mixtures. | pace.edu |
| Paracetamol/Hypromellose Mixture | Intensity of paracetamol peaks decreases with lower concentration. | No new bands or shifts observed, indicating no strong chemical interaction. | frontiersin.org |
| Daflampridine/Hypromellose Mixture | Emergence of new bands, disappearance and shifting of others over time. | Suggests physical interaction or chemical reaction. | forth.gr |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Interactions and Microstructure
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a crucial tool for investigating the molecular-level interactions and microstructure of this compound, particularly in amorphous solid dispersions. ku.edu While the SSNMR spectra of cellulose-based derivatives like this compound can have broad peaks, the resolution is generally sufficient for identification and differentiation. ku.edu
SSNMR is particularly effective in elucidating drug-polymer interactions. nih.govacs.org For instance, in studies with carbamazepine (CBZ), SSNMR revealed that while the this compound backbone itself does not significantly interact with the drug, its substituents can. nih.govacs.org Specifically, acetate and succinate substituents on Hypromellose Acetate Succinate (HPMC-AS) were found to disrupt CBZ-CBZ intermolecular interactions by forming new interactions with the drug. nih.govacs.org The acetate group forms a hydrogen bond with the NH₂ group of CBZ, while the succinate group interacts with both the C=O and NH₂ groups of CBZ. nih.govacs.org
Furthermore, advanced SSNMR techniques, such as those using very fast magic angle spinning (MAS), allow for the direct observation of hydrogen bonds. jeol.com These methods have been used to study the interactions between CBZ and various HPMC derivatives, confirming the formation of hydrogen bonds between the drug and the polymer substituents. jeol.com Such detailed investigations into molecular interactions are vital for selecting suitable polymer carriers in drug formulations. nih.govacs.org SSNMR can also probe the miscibility and mobility of drugs within a this compound matrix, providing insights into the physical stability of the dispersion. ku.edu
Thermal Analysis Techniques for this compound Behavior
Thermal analysis techniques are indispensable for characterizing the thermal properties and behavior of this compound. These methods provide critical information on phase transitions, stability, and interactions with other components.
Differential Scanning Calorimetry (DSC) is widely used to study the thermal transitions of this compound, such as its glass transition temperature (Tg). nih.gov Modulated temperature DSC (MTDSC) has proven to be particularly effective in clearly identifying the glass transition of HPMC, which occurs at approximately 162°C. nih.gov The clarity of the transition in MTDSC can be enhanced by adjusting parameters like the modulation amplitude and heating rate. nih.gov
DSC is also a key technique for investigating interactions between this compound and APIs. nih.govnih.gov In mixtures with paracetamol, DSC studies have shown a reduction in the drug's crystallinity, indicating a potential interaction between the components. nih.govnih.gov Similarly, when studying amorphous solid dispersions of flufenamic acid with different grades of HPMC, DSC, combined with X-ray diffraction, revealed that the polymer can stabilize certain polymorphic forms of the drug by inhibiting phase transitions during heating. nih.govacs.org The chemical substitution pattern of the HPMC polymer appears to play a more significant role in directing these polymorphic transitions than its viscosity. nih.govacs.org
Hot-Stage Microscopy (HSM) complements DSC by providing visual information about the thermal behavior of materials as a function of temperature. nih.gov It allows for the direct observation of changes in the appearance of this compound particles and their mixtures upon heating, including melting and decomposition. nih.gov
In studies of paracetamol and this compound mixtures, HSM has been used to observe the sublimation of the mixture and the melting of the drug crystals within the amorphous polymer matrix. nih.gov For mixtures of atenolol (B1665814) with HPMC, HSM showed a slight shift in the melting point of the drug, further indicating an interaction. pharmaexcipients.com By combining microscopy with thermal analysis, HSM offers a powerful way to understand the physical transformations occurring in this compound-containing systems during thermal processing. nih.gov
| Technique | Sample | Key Finding | Reference |
|---|---|---|---|
| MTDSC | This compound Powder | Glass transition temperature observed at approximately 162°C. | nih.gov |
| DSC | Paracetamol/Hypromellose Mixture | Reduced crystallinity of paracetamol, suggesting interaction. | nih.gov |
| XRD-DSC | Flufenamic Acid/HPMC ASD | HPMC stabilizes metastable polymorphs of the drug during heating. | nih.govacs.org |
| HSM | Paracetamol/Hypromellose Mixture | Visual observation of paracetamol melting within the HPMC matrix. | nih.gov |
| HSM | Atenolol/HPMC Mixture | Slight shift in the melting point of atenolol. | pharmaexcipients.com |
Morphological and Microstructural Characterization Methods
Understanding the surface and internal morphology of this compound is critical for its application in various fields. Microscopic techniques provide detailed insights into its physical structure.
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and internal microstructure of this compound. nih.gov SEM analysis has been used to compare the morphology of HPMC from different sources, revealing differences in particle shape and surface texture. atlantis-press.comnih.gov For example, HPMC produced from cassava stems was found to have an oval shape with a rougher surface compared to a commercial equivalent, which was attributed to the etherification process. atlantis-press.com
In the context of composite materials, SEM is used to study the porosity and interconnectedness of scaffolds containing this compound. nih.gov For instance, in keratin/hydroxyapatite/HPMC scaffolds, SEM images showed an interconnected porous structure. nih.gov The morphology of this compound-based nanoparticles can also be characterized by SEM. Studies on glibenclamide/HPMC nanoparticles have revealed different morphologies, such as hollow spheres or nonspherical particles, depending on the preparation method. nih.gov These morphological differences, in turn, can influence the physical stability of the nanoparticles. nih.gov
| Compound Name |
|---|
| This compound (Hydroxypropyl Methylcellulose (B11928114), HPMC) |
| Paracetamol |
| Daflampridine |
| Microcrystalline Cellulose |
| Methyl Cellulose |
| Carbamazepine (CBZ) |
| Hypromellose Acetate Succinate (HPMC-AS) |
| Flufenamic Acid |
| Atenolol |
| Keratin |
| Hydroxyapatite |
| Glibenclamide |
Polarized Light Microscopy (PLM)
Polarized Light Microscopy (PLM) is a powerful technique for characterizing the optical properties of materials, including this compound (HPMC). nasa.gov This method utilizes polarizing filters to analyze the interaction of light with a sample, providing insights into its structure and composition. nasa.govmicroscopyu.com For materials that are optically anisotropic, meaning their refractive index varies depending on the direction of light passing through them, PLM can reveal details that are not visible with other microscopy techniques. leica-microsystems.com
In the context of HPMC, PLM is particularly useful for observing its behavior in different states. For instance, observations of HPMC solutions at lower temperatures have confirmed an isotropic liquid state, characteristic of a polymer sol, which persists until temperatures approach the gelation point. core.ac.uk Furthermore, PLM has been instrumental in studying the compatibility of HPMC with other substances in formulations. Studies have shown high compatibility between HPMC, plasticizers, and certain drugs, with no phase separation observed during film formation. ceon.rs The technique can also be used to identify the presence of liquid crystalline phases in HPMC-based systems, which exhibit a state of matter with properties between those of a conventional liquid and a solid crystal. tandfonline.comresearchgate.net The anisotropic nature of these liquid crystalline systems can be confirmed by the birefringence they exhibit under PLM. dovepress.com
PLM is also employed to assess the physical state of components within a HPMC matrix. For example, it can be used to observe the presence of crystals or other ordered structures. researchgate.netresearchgate.net The combination of PLM with other analytical methods, such as Raman spectroscopy, can further enhance the diagnostic capabilities for identifying different crystalline forms. acrabstracts.org
X-ray Diffraction (XRD) for Amorphous and Crystalline States
X-ray Diffraction (XRD) is a fundamental analytical technique used to determine the physical state of this compound (HPMC), specifically whether it exists in a crystalline or amorphous form. atlantis-press.com Amorphous materials, which lack a long-range ordered atomic structure, produce a diffuse scattering pattern, often referred to as an "amorphous halo," while crystalline materials, with their ordered structure, produce a series of sharp diffraction peaks. mdpi.comosti.gov
HPMC is generally considered an amorphous polymer, a desirable characteristic in many pharmaceutical applications as it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). ceon.rs XRD analysis is crucial in confirming the amorphous nature of HPMC and in studying its interactions within formulations. For instance, when HPMC is used to create amorphous solid dispersions (ASDs) with poorly water-soluble drugs, XRD is employed to verify that the drug has been successfully converted from its crystalline form to an amorphous state within the polymer matrix. nih.govresearchgate.net The absence of sharp peaks characteristic of the crystalline drug in the XRD pattern of the ASD confirms this transformation. researchgate.netresearchgate.net
Furthermore, XRD is a vital tool for stability studies. Over time and under certain conditions like high humidity, amorphous systems can be prone to crystallization, which can negatively impact the performance of a pharmaceutical product. mdpi.com XRD can detect the emergence of any crystalline domains within an amorphous HPMC-based formulation, with synchrotron PXRD being particularly sensitive for detecting trace amounts of crystallinity. mdpi.comnih.gov The technique can also be used to investigate the local structure and interactions between HPMC and the dispersed drug at a molecular level through pair distribution function (PDF) analysis of synchrotron X-ray diffraction data. mdpi.comosti.gov
Below is a table summarizing the typical XRD findings for HPMC and its formulations:
| Sample | Expected XRD Pattern | Interpretation |
| Crystalline Drug | Sharp, distinct peaks | Ordered crystalline structure |
| Pure this compound (HPMC) | Broad, diffuse halo | Amorphous structure |
| Physical Mixture of Drug and HPMC | Superposition of sharp peaks and a halo | Presence of both crystalline drug and amorphous polymer |
| Amorphous Solid Dispersion (ASD) of Drug in HPMC | Broad, diffuse halo (absence of drug's crystalline peaks) | Drug is molecularly dispersed in the amorphous polymer matrix |
Rheological Measurement Techniques for Viscosity and Gelation
The rheological properties of this compound (HPMC), particularly its viscosity and gelation behavior, are critical to its functionality in various applications. kimachemical.com Rheological measurements provide detailed insights into how HPMC solutions and gels behave under different conditions of stress, strain, and temperature. nih.gov
HPMC solutions are known to be non-Newtonian, specifically exhibiting pseudoplastic or shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.netatamanchemicals.com Rotational rheometers are commonly used to characterize this behavior by measuring viscosity across a range of shear rates. core.ac.uknih.gov These measurements are crucial for understanding how HPMC will perform during processing and application.
A key characteristic of HPMC is its ability to undergo thermo-reversible gelation, forming a gel upon heating which then reverts to a liquid state upon cooling. atamanchemicals.comresearchgate.net Rheological techniques are essential for studying this phenomenon. Temperature sweep experiments, conducted using a rheometer, can determine critical temperatures such as the aggregation temperature (Tagr) and the gelation temperature (Tgel). researchgate.net During a temperature sweep, the viscosity of an HPMC solution typically decreases initially as the temperature rises, followed by a sharp increase at the gelation temperature. core.ac.uk
Oscillatory rheological measurements are also employed to investigate the viscoelastic properties of HPMC gels. These tests measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. core.ac.uk For a true gel, the storage modulus is significantly higher than the loss modulus, indicating a predominantly elastic structure. researchgate.net The point at which G' and G'' crossover can also be used to define the gelation point. pharmaexcipients.com The strength and stability of the HPMC gel network are influenced by factors such as HPMC concentration, molecular weight, and the degree of substitution, all of which can be quantified through rheological analysis. kimachemical.comresearchgate.net
The following table outlines key rheological parameters and their significance in characterizing HPMC:
| Rheological Parameter | Measurement Technique | Significance for HPMC |
| Shear Viscosity | Rotational Rheometry (Flow sweep) | Characterizes the flow behavior and shear-thinning properties of HPMC solutions. researchgate.net |
| Gelation Temperature (Tgel) | Rotational Rheometry (Temperature sweep) | The temperature at which the HPMC solution undergoes a transition to a gel state upon heating. core.ac.ukresearchgate.net |
| Storage Modulus (G') | Oscillatory Rheometry (Frequency/Temperature sweep) | Measures the elastic (solid-like) behavior of the HPMC gel. core.ac.uk |
| Loss Modulus (G'') | Oscillatory Rheometry (Frequency/Temperature sweep) | Measures the viscous (liquid-like) behavior of the HPMC gel. core.ac.uk |
| Crossover Point (G' = G'') | Oscillatory Rheometry (Temperature sweep) | An indicator of the sol-gel transition point. pharmaexcipients.com |
Method Validation and Robustness in Analytical Procedures
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. npra.gov.mymetrology-journal.org For this compound (HPMC), this involves establishing through laboratory studies that the analytical procedures used for its characterization meet stringent quality standards. kimachemical.com
Method validation encompasses several key parameters, including accuracy, precision, specificity, linearity, range, and robustness. metrology-journal.org For instance, an alternative liquid chromatographic (LC) method for determining the methoxyl and 2-hydroxypropoxyl content in HPMC was validated and found to have good linearity and precision. researchgate.netoup.com Similarly, a size exclusion chromatography (SEC) method with an evaporative light scattering detector (ELSD) was developed and validated for the simultaneous quantification of HPMC and other components in a formulation, demonstrating good accuracy and precision. researchgate.net
Robustness, a crucial aspect of method validation, is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. metrology-journal.orgchromatographyonline.com This provides an indication of the method's reliability during normal usage and when transferred between different laboratories or instruments. chromatographyonline.com Robustness testing involves intentionally varying parameters such as the flow rate, temperature, and mobile phase composition in a chromatographic method to assess the impact on the results. researchgate.netjgtps.com
For example, a validated LC method for HPMC was proven to be robust with respect to variations in derivatization time and temperature, flow rate, and column temperature. researchgate.net In another study, the robustness of an HPLC method was evaluated by making small changes to the flow rate, temperature, and wavelength of detection, confirming the reliability of the method. jgtps.com The statistical design of experiments is often used to systematically evaluate the influence of these variables on the accuracy and precision of the assay. researchgate.net
The table below summarizes the key parameters evaluated during the validation of an analytical method for HPMC:
| Validation Parameter | Description | Example for HPMC Analysis |
| Accuracy | The closeness of test results to the true value. | Recovery studies by adding known amounts of HPMC to a sample and measuring the amount recovered. jgtps.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed through intra-day and inter-day variations, with results showing low relative standard deviation (RSD). jgtps.com |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Demonstrating that the method can distinguish HPMC from impurities and other excipients. npra.gov.my |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A linear relationship between the concentration of HPMC and the analytical response (e.g., peak area in chromatography). researchgate.net |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | The concentration range over which the method is demonstrated to be reliable. metrology-journal.org |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Evaluating the effect of minor changes in flow rate, temperature, or mobile phase composition on the analytical results. researchgate.netjgtps.com |
Theoretical Modeling and Computational Studies of Hypromellosum
Molecular Dynamics Simulations of Hypromellosum Chains
Molecular Dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the time-dependent behavior of molecular systems. For this compound, MD simulations provide a window into the conformational dynamics of individual polymer chains and their interactions within a larger system.
Researchers have developed detailed atomistic models of HPMC to simulate its amorphous state, both dry and in the presence of water. nih.gov These simulations can predict macroscopic properties such as glass transition temperatures (Tg) and densities, which show good agreement with experimental results. nih.gov A key focus of these simulations is understanding the network of hydrogen bonds (H-bonds). For instance, simulations have revealed that most HPMC oxygen atoms have a low probability of forming hydrogen bonds, which is attributed to the steric shielding by the methoxy (B1213986) and hydroxypropyl substituents. nih.gov However, specific intramolecular H-bonds, such as between the ether oxygen in the anhydroglucose (B10753087) ring (5-O-) and a hydroxyl group on a neighboring unit, are more probable. nih.gov
The behavior of water molecules in proximity to HPMC chains is another critical area explored by MD simulations. At low water content, water molecules tend to be isolated, whereas at higher concentrations (e.g., above 10% by weight), they form clusters. nih.gov The simulations also allow for the calculation of diffusion coefficients for water and solute molecules within the HPMC matrix, providing insights into mass transport phenomena. nih.gov
Recent studies have highlighted the significant role of the polymer's molecular weight in these interactions. Atomistic simulations have shown that the molecular weight of the HPMC chain can have a more substantial influence on the solvation free energy of a drug than the polymer's specific chemical makeup. nih.gov Simulations suggest that longer polymer chains lead to lower solvation free energies, implying better compatibility, although this does not directly translate to higher solubility. nih.gov This underscores the complexity of the interactions and the necessity of considering polymer chain length in computational models.
Table 1: Selected Findings from MD Simulations of HPMC
| Parameter/Property Investigated | Simulation Finding/Observation | Significance | Source |
|---|---|---|---|
| Glass Transition Temperature (Tg) & Density | Calculated values after ~30 ns of simulation time were close to published experimental results. | Validates the accuracy of the HPMC computational model for predicting bulk properties. | nih.gov |
| Hydrogen Bonding | Most HPMC oxygen atoms have a low H-bond probability (p < 0.1) due to substituent shielding. | Explains the specific interaction sites and steric hindrances at the molecular level. | nih.gov |
| Water Distribution | Water molecules are isolated at low concentrations but form clusters at water content ≥10.7%. | Provides insight into water's plasticizing effect and its role in drug dissolution. | nih.gov |
| Effect of Molecular Weight | Polymer molecular weight plays a pivotal role in determining the solvation free energy of a drug within HPMC. | Highlights a critical factor that must be considered when modeling drug-polymer compatibility. | nih.gov |
Computational Approaches to Predict Polymer-Solute Interactions
Predicting the miscibility and interaction between this compound and solutes, particularly active pharmaceutical ingredients (APIs), is crucial for designing stable formulations. Computational chemistry offers several methods to quantify these interactions.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the interaction energies between molecular fragments of HPMC and a solute molecule. mdpi.comverisimlife.com These calculations provide a detailed understanding of non-bonding interactions, especially hydrogen bonds. For example, DFT computations can quantify the increase in binding energy for each additional hydrogen-bonding interaction between an API and the polymer, which can range from 5 to 8 kcal/mol on average. mdpi.com
A widely used theoretical framework for predicting miscibility is the Flory-Huggins theory. The key term in this theory is the Flory-Huggins interaction parameter (χ), which describes the interaction energy between the components of a mixture. A lower or negative χ value indicates favorable interactions and higher miscibility. This parameter can be estimated using solubility parameters (like Hildebrand or Hansen) or derived from MD simulations. nih.govnih.gov For instance, MD simulations of an HPMC-felodipine system yielded a χ value of -0.20, predicting complete miscibility, which was consistent with experimental findings. nih.gov
However, traditional methods based on solubility parameters can sometimes fail to accurately predict miscibility, especially in complex systems. nih.gov MD simulations offer a more dynamic and detailed alternative. They can be used to calculate average hydrogen bond lifetimes and total interaction energies between API and polymer functional groups, providing a more robust prediction of compatibility. verisimlife.com Comparative studies have shown that interaction energies computed from MD simulations often correlate better with the stability of supersaturated drug-polymer systems than calculations based on solubility parameters alone. nih.gov
Table 2: Comparison of Computational Methods for Predicting HPMC-Solute Interactions
| Computational Method | Principle | Typical Output | Application Example | Source |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanical calculation of electronic structure. | Interaction energies, strength of hydrogen bonds. | Probing molecular interactions between clofazimine (B1669197) and hypromellose phthalate (B1215562). | mdpi.com |
| Solubility Parameters (Hildebrand/Hansen) | Based on cohesive energy densities; "like dissolves like". | Solubility parameter (δ); prediction of miscibility based on Δδ. | Initial assessment of Celecoxib miscibility in HPMCAS. | nih.gov |
| Flory-Huggins Theory | Lattice-based thermodynamic model of polymer solutions. | Interaction parameter (χ); Gibbs free energy of mixing. | Predicting complete miscibility of Felodipine in HPMC. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Interaction energies, hydrogen bond lifetimes, solvation free energies. | Evaluating drug-polymer interactions in aqueous solutions for improved correlation with stability. | nih.gov |
Modeling of Sol-Gel Transition Phenomena
Aqueous solutions of this compound exhibit thermoreversible gelation, transitioning from a solution (sol) to a gel upon heating. Modeling this sol-gel transition is essential for applications where temperature-dependent viscosity is critical. The phenomenon is primarily studied and modeled using rheological data.
The transition is characterized by changes in the viscoelastic properties of the solution, specifically the storage modulus (G') and the loss modulus (G''). mdpi.com At lower temperatures, in the sol state, G'' (representing the viscous component) is greater than G' (representing the elastic component). As the temperature increases, both moduli typically decrease initially, then increase sharply, with G' eventually overtaking G'' at the gel point (Tgel), indicating the formation of a structured network. mdpi.comresearchgate.net
A widely accepted model for this transition involves a two-step mechanism:
Phase Separation: As the temperature rises, the polymer chains lose hydration water, leading to increased hydrophobic interactions and causing the system to separate into polymer-rich and polymer-poor phases.
Fibril Formation and Entanglement: Within the polymer-rich phase, the HPMC chains associate to form fibrils, which then entangle to create a three-dimensional gel network. mdpi.com
Computational models and spectroscopic analysis support this mechanism. For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has provided direct evidence of increased hydrophobic interactions (observed as a shift in C-H bond vibrations) during the gelation process. researchgate.net
The sol-gel transition temperature is highly sensitive to additives. The effect of salts on Tgel is often modeled in the context of the Hofmeister series. nih.gov Kosmotropic anions (e.g., SO₄²⁻, Cl⁻), which are well-hydrated, compete with HPMC for water molecules. This promotes dehydration of the polymer chains, leading to a decrease in Tgel (a "salting-out" effect). Conversely, chaotropic anions (e.g., I⁻, SCN⁻), which are less hydrated, tend to retard gelation and increase Tgel. nih.gov
Table 3: Effect of Hofmeister Series Anions on the Sol-Gel Transition Temperature (Tgel) of HPMC Solutions
| Anion Type | Example Anion | Effect on Tgel | Observed Slope (°C/M) | Mechanism | Source |
|---|---|---|---|---|---|
| Kosmotropic | SO₄²⁻ | Decrease (Promotes Gelation) | -72.6 | Promote dehydration of HPMC chains by structuring surrounding water. | nih.gov |
| Kosmotropic | Cl⁻ | Decrease (Promotes Gelation) | -20.6 | Compete with HPMC for water molecules. | nih.gov |
| Chaotropic | I⁻ | Increase (Retards Gelation) | +9.4 | Disrupt water structure, enhancing polymer hydration. | nih.gov |
| Chaotropic | SCN⁻ | Increase (Retards Gelation) | +14.3 | Disrupt water structure, enhancing polymer hydration. | nih.gov |
Phase Diagram Construction for this compound Blends and Dispersions
Thermodynamic phase diagrams are powerful theoretical tools for predicting the physical stability of HPMC blends, particularly amorphous solid dispersions (ASDs). researchgate.net A temperature-composition phase diagram maps the different phases (e.g., single-phase solution, phase-separated regions) of a drug-polymer mixture as a function of temperature and drug concentration.
These diagrams are typically constructed by combining several theoretical models:
Solubility Curve: This curve, often calculated using a solid-liquid equilibrium equation, defines the boundary above which the crystalline drug is fully dissolved in the polymer, forming a single-phase liquid/amorphous system. researchgate.net
Miscibility (Spinodal) Curve: Calculated using the Flory-Huggins theory, this curve defines the region of thermodynamic instability. Below this curve, the drug and polymer are fully miscible. Between the solubility and miscibility curves lies a metastable region where the amorphous mixture can spontaneously separate into drug-rich and polymer-rich phases. researchgate.netacs.org
Glass Transition Curve: This line represents the glass transition temperature (Tg) of the blend at different compositions, often predicted by the Gordon-Taylor or Fox equations. researchgate.net
The construction of these diagrams relies on obtaining the Flory-Huggins interaction parameter (χ), which can be determined experimentally or estimated through modeling. acs.orgnih.gov The resulting phase diagram provides critical information for formulation development, such as the maximum amorphous drug miscibility at a given temperature and the conditions under which the system is thermodynamically stable. acs.org For example, a phase diagram for a Carbamazepine-HPMC system can indicate the processing temperatures and drug loads that will result in a stable, amorphous dispersion. nih.gov
In more complex systems where the solute may form liquid crystalline phases, the Flory-Huggins lattice theory can be coupled with other models, like the Maier-Saupe-McMillan approach, to account for the anisotropic ordering of molecules and generate more comprehensive phase diagrams. scispace.com These theoretical diagrams are invaluable pre-formulation tools that can guide experimental work and accelerate the development of stable HPMC-based products. scispace.com
Sustainability and Environmental Research of Hypromellosum
Lifecycle Assessment of Hypromellosum Production
A lifecycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. hlhpmc.comsci-hub.se For Hypromellose, a cradle-to-gate LCA is often considered, which includes processes from raw material sourcing to the finished product leaving the manufacturing facility. epd-norge.no The production of Hypromellose involves several key stages, each with a distinct environmental footprint. hlhpmc.comhlhpmc.com
The primary raw material for Hypromellose is cellulose (B213188), typically sourced from renewable resources like wood pulp or cotton. hpmcsupplier.comldcellulose.com The environmental impact at this stage is linked to forestry or agricultural practices. hpmcsupplier.com The manufacturing process itself is energy-intensive, requiring significant energy for heating, cooling, and drying processes, which often relies on non-renewable fossil fuels and contributes to greenhouse gas emissions. hlhpmc.comhpmcsupplier.comcellulosemanufacturer.com
Water is another critical resource, consumed in large quantities for processing the pulp, facilitating chemical reactions, and purification of the final product. hlhpmc.comhpmcsupplier.com The chemical modification of cellulose involves substances such as sodium hydroxide (B78521) for alkalization, and etherifying agents like methyl chloride and propylene (B89431) oxide, which are often derived from fossil fuels. ldcellulose.comkimacellulose.comintratec.us The management of waste generated during production, including chemical by-products and wastewater, is crucial to prevent land and water pollution. hlhpmc.comcellulosemanufacturer.comqianhaochem.com
Table 1: Key Stages and Environmental Considerations in Hypromellose Production
| Lifecycle Stage | Key Activities | Primary Environmental Considerations | Mitigation Strategies |
|---|---|---|---|
| Raw Material Sourcing | Harvesting of wood pulp or cotton. hpmcsupplier.com | Deforestation, habitat loss, land use. hpmcsupplier.com | Use of certified sustainable forestry (FSC/PEFC), utilization of agricultural waste. kimachemical.com |
| Energy Consumption | Heating, cooling, drying, and chemical reactions. hlhpmc.comhpmcsupplier.com | High carbon footprint, greenhouse gas emissions from fossil fuel use. hlhpmc.comcellulosemanufacturer.com | Optimizing energy efficiency, implementing low-temperature reactions, using renewable energy sources. hpmcsupplier.comcellulosemanufacturer.com |
| Water Consumption | Pulp processing, chemical reactions, purification, and washing. hlhpmc.comcellulosemanufacturer.com | Strain on local water resources, wastewater discharge. hpmcsupplier.comcellulosemanufacturer.com | Implementation of water recycling and closed-loop systems, advanced wastewater treatment. hlhpmc.comcellulosemanufacturer.com |
| Chemical Usage | Use of methyl chloride, propylene oxide, sodium hydroxide, and solvents. hpmcsupplier.comldcellulose.com | Reliance on fossil-fuel derivatives, potential for environmental contamination from hazardous chemicals. hpmcsupplier.comcellulosemanufacturer.com | Adoption of green chemistry principles, use of eco-friendly solvents. hpmcsupplier.comkimachemical.com |
| Waste Generation | Creation of chemical by-products, disposal of unused raw materials. hlhpmc.comqianhaochem.com | Land and water pollution if not managed properly. hlhpmc.comcellulosemanufacturer.com | Waste reduction strategies, recycling of by-products. hlhpmc.com |
Biodegradability and Environmental Fate of this compound
Hypromellose is recognized as a biodegradable polymer, a characteristic attributed to its cellulose backbone, which is a natural and abundant polysaccharide. kimacellulose.comhpmcproducer.comhumanjournals.comatamankimya.com The process of biodegradation is primarily carried out by microorganisms like bacteria and fungi present in the environment. hpmcmanufacturer.com These microorganisms produce enzymes, such as cellulases, which can break down the polymer structure. hpmcmanufacturer.com
However, the chemical modification of the natural cellulose backbone to create Hypromellose—by adding methyl and hydroxypropyl groups—increases its resistance to enzymatic degradation compared to unmodified cellulose. kimacellulose.com Consequently, the biodegradation of Hypromellose is a relatively slow process. kimacellulose.com The rate of degradation is influenced by several factors. The molecular weight of the polymer plays a role, with higher molecular weight variants generally degrading more slowly. hpmcmanufacturer.com Environmental conditions are also critical; factors such as temperature, moisture, pH, and the specific microbial populations present can significantly accelerate or hinder the breakdown process. hpmcmanufacturer.comkimacellulose.com Typically, warm and humid environments foster microbial activity, leading to faster degradation. kimacellulose.com Ultimately, through biodegradation, Hypromellose is broken down into simpler, harmless substances such as water, carbon dioxide, and glucose. hpmcmanufacturer.comkimacellulose.com Researchers have also explored combining Hypromellose with other materials like milk protein (casein) to create biodegradable fibers and films for applications like food packaging. azom.compsu.edu
Table 2: Factors Influencing the Biodegradation of Hypromellose
| Factor | Influence on Biodegradation Rate | Scientific Rationale |
|---|---|---|
| Molecular Structure | Slower than natural cellulose. | The presence of methyl and hydroxypropyl groups on the cellulose backbone hinders enzymatic attack by microbial cellulases. hpmcmanufacturer.comkimacellulose.com |
| Molecular Weight | Higher molecular weight leads to a slower degradation rate. | Larger polymer chains are more resistant to enzymatic hydrolysis and take longer for microorganisms to break down. hpmcmanufacturer.com |
| Environmental Conditions | Faster in warm, humid environments with appropriate microbial presence. | Optimal temperature and moisture levels promote the growth and metabolic activity of biodegrading microorganisms (bacteria and fungi). kimacellulose.com |
| Concentration | Degradation rate can be dependent on the concentration of HPMC in the environment. | The availability of the polymer to microorganisms affects the overall rate of breakdown. hpmcmanufacturer.com |
| Presence of Other Organics | Can influence microbial activity. | The overall composition of the environment can affect the microbial communities responsible for degradation. hpmcmanufacturer.com |
Renewable Resource Utilization and Green Chemistry Principles in this compound Synthesis
In response to the environmental impacts of chemical manufacturing, there is a growing focus on sustainable practices in Hypromellose production, emphasizing the use of renewable resources and the application of green chemistry principles. hpmcsupplier.comcellulosemanufacturer.com
Hypromellose is inherently derived from renewable plant-based materials, primarily wood pulp and cotton, which is a key sustainability advantage over petroleum-based polymers. kimachemical.comkimacellulose.com To further enhance this, research is actively exploring the use of alternative cellulose sources. kimachemical.com These include agricultural by-products and waste materials, such as towel clippings from textile production, which reduces the demand on forests and provides a method for waste valorization. hpmcsupplier.comkimachemical.comcellulosechemtechnol.ro The use of raw materials from certified sustainable sources, such as those with Forest Stewardship Council (FSC) or Programme for the Endorsement of Forest Certification (PEFC) credentials, is another important practice. kimachemical.com
The principles of green chemistry are being increasingly applied to optimize the Hypromellose synthesis process. hpmcsupplier.comldcellulose.comcellulosemanufacturer.com This involves improving process efficiency by optimizing reaction conditions like temperature and pressure to increase yield and reduce energy consumption. kimachemical.com Efforts are being made to replace harsh, traditional organic solvents with more environmentally friendly alternatives such as water or ethanol (B145695). kimachemical.com A major goal is to improve energy efficiency by adopting low-temperature reaction technologies and utilizing renewable energy sources like solar or wind power for the manufacturing process. hpmcsupplier.comcellulosemanufacturer.com Furthermore, there is a push towards using safer, eco-friendly chemicals and reducing hazardous waste by implementing effective waste management and recycling systems for by-products. hpmcsupplier.comcellulosemanufacturer.comqianhaochem.com
Table 3: Application of Green Chemistry in Hypromellose Synthesis
| Green Chemistry Principle | Application in Hypromellose Synthesis | Environmental Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Utilizing cellulose from wood, cotton, or agricultural waste. hpmcsupplier.comkimachemical.comkimacellulose.com | Reduces reliance on finite fossil fuels and promotes a circular economy. kimacellulose.com |
| Process Optimization & Energy Efficiency | Implementing advanced technologies like low-temperature reactions and efficient drying. hpmcsupplier.com | Minimizes energy consumption and lowers the overall carbon footprint of production. hpmcsupplier.comcellulosemanufacturer.com |
| Use of Safer Solvents | Exploring the replacement of traditional organic solvents with greener alternatives like water or ethanol. kimachemical.com | Reduces environmental toxicity and the risk of contamination. hpmcsupplier.com |
| Waste Prevention & Management | Improving reaction efficiency to minimize by-products and implementing advanced wastewater treatment. cellulosemanufacturer.comkimachemical.com | Prevents pollution and conserves resources. qianhaochem.com |
| Design for Safer Chemicals | Prioritizing the use of eco-friendly chemicals and researching bio-based alternatives for reagents. hpmcsupplier.comcellulosemanufacturer.com | Protects ecosystems and human health from hazardous substances. hpmcsupplier.com |
Advanced Materials Science Applications of Hypromellosum
Research on Hypromellosum's Role in Construction Materials Science
Taming the Flow: Rheology Modification in Cementitious Systems
The addition of hypromellose to cement-based systems has a profound impact on their rheological properties, which govern the flow and deformation of the material. pw.edu.plicm.edu.pl By increasing the viscosity of the mixture, HPMC enhances the workability and consistency of mortars and renders, making them easier to apply. ihpmc.comhpmcsupplier.com
Research has shown that the viscosity of the cement paste increases with the addition of HPMC. researchgate.net The degree of this increase is dependent on both the concentration and the molecular weight of the HPMC used. kdochem.compw.edu.pl Higher concentrations and higher molecular weight grades of HPMC lead to a more significant increase in viscosity. kdochem.compw.edu.pl This thickening effect helps to prevent the segregation of components in the mix and improves the anti-sagging performance of materials applied to vertical surfaces. celotech.com
Studies have also explored the interaction between HPMC and superplasticizers, which are often used in conjunction to achieve desired workability. It has been observed that HPMC can sometimes impede the dispersing action of superplasticizers by competing for adsorption on the surface of cement grains. pw.edu.plmdpi.com This highlights the importance of careful formulation to optimize the performance of these combined admixtures.
Holding on to Hydration: Water Retention Mechanisms
One of the most crucial functions of hypromellose in building materials is its ability to retain water. ihpmc.comhpmcfactory.comsakshichemsciences.com This property is vital for ensuring the complete hydration of cementitious materials, a process essential for developing strength and durability. ihpmc.comsakshichemsciences.com
The effectiveness of water retention is influenced by the grade and dosage of HPMC. Even at low dosages, typically between 0.1% and 0.3% by weight, HPMC can significantly improve water retention, often by over 90%. kdochem.com
A Deeper Look: Effects on Hydration and Microstructure
The influence of hypromellose extends to the fundamental processes of cement hydration and the resulting microstructure of the composite material. Research indicates that the addition of HPMC can retard the initial hydration of cement pastes. mdpi.comresearchgate.net This delay is attributed to the adsorption of HPMC molecules onto the surface of cement particles, which can hinder their dissolution and subsequent reaction with water. researchgate.net
Calorimetric measurements have confirmed a delay in the heat evolution associated with cement hydration in the presence of HPMC. mdpi.com This retardation effect can be beneficial in providing a longer open time for the application of mortars and adhesives. celluloseether.com
However, the addition of HPMC can also lead to an increase in entrapped air voids within the material. mdpi.com This can potentially reduce the mechanical strength of the final product if not properly controlled. mdpi.com Therefore, optimizing the dosage of HPMC is crucial to balance the positive effects of water retention and workability with any potential negative impacts on the microstructure and mechanical properties.
A Protective Shield: Development of Hypromellose-Based Films and Coatings
The film-forming properties of hypromellose make it an excellent candidate for creating protective coatings for various materials. ceon.rspatsnap.com These films can offer a barrier against environmental factors and enhance the durability and appearance of the coated substrate.
Guarding Against the Elements: Barrier Properties of Hypromellose Films
Hypromellose films exhibit moderate barrier properties against moisture and oxygen. ceon.rs While not as impermeable as some synthetic polymers, HPMC-based coatings can significantly reduce the transmission of water vapor, thereby protecting moisture-sensitive materials. colorconventures.com
The effectiveness of the moisture barrier can be influenced by the formulation of the film. For instance, incorporating additives like microcrystalline cellulose (B213188) has been shown to decrease the water transition rate of HPMC films. researchgate.net Studies have also investigated the impact of the chemical structure of HPMC, such as the degree of substitution, on its water barrier properties. unesp.br It has been found that a lower degree of hydroxyl substitution can lessen the film's affinity for moisture. unesp.br
Furthermore, the oxygen permeability of hypromellose films is known to be influenced by their water content, which is in turn affected by the surrounding humidity. nih.gov
Sticking Together: Adhesion and Cohesion Properties of Films
The adhesive and cohesive properties of hypromellose films are critical for their performance as protective coatings. hpmcsupplier.comcelluloseether.com HPMC films generally exhibit good adhesion to a variety of substrates. pharmapproach.com This is partly due to the hydrogen bonding that can occur between the hydroxyl groups of the HPMC and the surface of the material being coated. kdochem.com
The mechanical properties of HPMC films, such as tensile strength and elongation, contribute to their cohesion and flexibility. scielo.br Research has shown that the incorporation of nanoparticles, such as chitosan (B1678972) nanoparticles, can significantly improve the mechanical properties of HPMC films by filling empty spaces in the polymer matrix and inducing the collapse of pores. nih.gov This results in a stronger and more cohesive film. nih.gov
The grade of HPMC used also plays a role, with higher molecular weight grades generally leading to films with greater tensile strength and extensibility. unesp.br These properties ensure that the film remains intact and provides a continuous protective layer.
This compound in Advanced Food Science Applications (e.g., Gluten Substitution Research)
In the realm of food science, this compound has emerged as a crucial ingredient, particularly in the development of gluten-free products. dictd.comomniascience.com Gluten, a protein found in wheat, barley, and rye, is responsible for the desirable viscoelastic properties of dough, trapping air bubbles and allowing bread to rise. dictd.com For individuals with celiac disease or gluten sensitivity, finding suitable alternatives that mimic these properties is a significant challenge.
This compound, when hydrated, forms a gel network that can entrap air, providing structure and volume to gluten-free baked goods. dictd.comfrontiersin.org Research has shown that the addition of HPMC can improve the porosity and softness of gluten-free bread, making it comparable to traditional wheat bread. nih.gov Agricultural Research Service scientists have been actively investigating the use of HPMC as a gluten substitute in all-oat and other grain breads. dictd.com
Hydrocolloids like Xanthan gum and HPMC are considered among the most effective substitutes for creating high-quality gluten-free bread. frontiersin.orgnih.gov HPMC, in particular, has been noted for its effectiveness in increasing bread volume and creating a softer crumb texture. nih.gov The amount of HPMC used can influence the dough's rheology; for instance, increasing HPMC can reduce the force needed for extrusion without negatively impacting the final bread quality. nih.gov The optimal hydration level is also a critical factor, as it maximizes the beneficial effects of the hydrocolloid on the dough and the resulting bread. mdpi.com
Different starch sources, such as rice flour or maize starch, interact differently with HPMC, affecting the final product's characteristics. mdpi.com For example, breads made with maize starch and HPMC tend to have lower hardness due to their greater specific volume. mdpi.com
Table 1: Effects of this compound and Other Hydrocolloids in Gluten-Free Bread
| Hydrocolloid | Starch Source | Key Research Finding |
|---|---|---|
| This compound (HPMC) | Rice Flour, Maize Starch | Improves porosity, softness, and volume of gluten-free bread. nih.govmdpi.com |
| Xanthan Gum | Rice Flour, Maize Starch | Often used with HPMC to mimic the viscoelastic properties of gluten. frontiersin.orgmdpi.com |
| Psyllium | Rice Flour, Maize Starch | Can increase dough elasticity but may also lead to a gummier crumb and harder crust. nih.govmdpi.com |
This compound in Cosmetic Material Science
This compound is a widely utilized ingredient in the cosmetics and personal care industry due to its multifaceted properties. youngcel.comatamanchemicals.comkimachemical.com It functions as a thickener, emulsifier, stabilizer, film-former, and foam enhancer in a variety of formulations. ldcelluloseether.comatamanchemicals.com
Its ability to increase the viscosity of products makes it ideal for achieving the desired texture in creams, lotions, and gels. youngcel.comkimachemical.com As an emulsion stabilizer, it prevents the separation of oil and water-based ingredients, ensuring the homogeneity and shelf-life of the product. ldcelluloseether.com In shampoos and other cleansing products, HPMC contributes to a richer and more stable lather. ldcelluloseether.com
Furthermore, the film-forming capability of this compound provides a smooth application feel and can create a protective barrier on the skin. ldcelluloseether.comatamanchemicals.com Its non-irritating nature makes it a suitable choice for products designed for sensitive skin. youngcel.com The use of HPMC in cosmetic formulations is not restricted by EU Cosmetics Regulation, but manufacturers must ensure product safety. atamanchemicals.com
This compound in Detergent and Cleaning Formulations
In the detergent and cleaning industry, this compound serves as a key additive to enhance product performance and stability. hpmc.comhpmc.com It is primarily used as a thickening agent, providing a desirable consistency to liquid and gel detergents, hand soaps, and all-purpose cleaners. hpmc.comkimacellulose.com This improved viscosity ensures better application, adherence to surfaces, and controlled dispensing. hpmc.com
As a stabilizer, HPMC prevents the separation of ingredients in multi-phase cleaning products and maintains the even distribution of suspended particles in abrasive cleaners. hpmc.com This ensures consistent performance throughout the product's use. hpmc.com The film-forming property of HPMC can be beneficial in products like glass cleaners, leaving behind a thin, protective layer. hpmc.com
This compound also acts as a water-retention agent, which is crucial for maintaining the stability and consistency of cleaning products, especially under alkaline conditions. kdochem.comwotaichem.com Its ability to improve the spreadability and adhesion of cleaners enhances their contact time on vertical surfaces, leading to more effective cleaning. hpmc.com Detergent-grade HPMC is designed to dissolve quickly in cold water, providing an excellent thickening effect. kimacellulose.com
Table 2: Functions of this compound in Cleaning Products
| Function | Product Type | Benefit |
|---|---|---|
| Thickening Agent | Liquid Detergents, Hand Soaps | Improves consistency and application. hpmc.com |
| Stabilizing Agent | Emulsions, Suspensions | Prevents ingredient separation. hpmc.com |
| Film-Forming Agent | Glass Cleaners | Provides a protective layer. hpmc.com |
| Water-Retention Agent | Various Formulations | Ensures stability and consistency. kdochem.comwotaichem.com |
| Improved Spreadability | Surface Cleaners | Enhances cleaning efficiency. hpmc.com |
This compound-Based Hydrogels for Advanced Material Systems
This compound is a key polymer in the development of hydrogels for advanced material systems. mdpi.comnih.gov Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. utb.cz HPMC-based hydrogels are of particular interest due to their biocompatibility, biodegradability, and tunable properties. mdpi.comutb.cz
These hydrogels can be designed to be "smart" materials, responding to external stimuli such as temperature, pH, and ionic concentration. nanochemres.orgtandfonline.com This responsiveness is crucial for applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by specific physiological conditions. nih.gov
The formation of HPMC hydrogels often involves thermal gelation, where the solution congeals into a semi-flexible mass upon heating to a critical temperature. dictd.com This temperature is influenced by the concentration of HPMC and the degree of methoxy (B1213986) group substitution. dictd.com
Mechanical Properties of this compound Hydrogels
The mechanical properties of this compound hydrogels, such as hardness, compressibility, adhesiveness, and cohesiveness, are critical for their intended applications. researchgate.net These properties can be tuned by varying the concentration of HPMC and by blending it with other polymers. utb.czresearchgate.net For instance, increasing the concentration of HPMC generally leads to an increase in the hardness and cohesiveness of the hydrogel. researchgate.net
The pseudoplastic behavior of HPMC hydrogels, where viscosity decreases under shear stress, is advantageous for topical applications, allowing for easy spreading. researchgate.net The bioadhesive properties of HPMC, attributed to its hydroxyl groups, facilitate adhesion to biological surfaces, which is beneficial for localized drug delivery. researchgate.net Research has shown that blending HPMC with polymers like polyvinylpyrrolidone (B124986) (PVP) can further modify the physicomechanical properties of the hydrogel. researchgate.net
Table 3: Mechanical Properties of Homopolymeric HPMC Hydrogels
| HPMC Concentration (%) | Hardness (N) | Compressibility (N·s) | Adhesiveness (N·s) | Cohesiveness |
|---|---|---|---|---|
| 2 | ~0.1 | ~0.05 | ~-0.02 | ~0.8 |
| 4 | ~0.2 | ~0.1 | ~-0.04 | ~0.85 |
| 8 | ~0.4 | ~0.2 | ~-0.08 | ~0.9 |
| 16 | ~0.8 | ~0.4 | ~-0.16 | ~0.95 |
Note: Data is estimated from graphical representations in a research paper and is for illustrative purposes. researchgate.net
Swelling and Sorption Characteristics of Hydrogels
The swelling and sorption characteristics of this compound hydrogels are fundamental to their function, particularly in drug delivery and as absorbent materials. mdpi.comnih.gov The ability of the hydrogel to swell is dependent on factors such as the polymer's molecular structure, the pH of the surrounding medium, and the presence of other substances. ulb.ac.beresearchgate.net
The degree of substitution (DS) of methoxy groups and the molar substitution (MS) of hydroxypropyl groups on the cellulose chain influence the hydrogel's interaction with water. ulb.ac.be A higher DS can lead to a slower swelling rate and increased hydrophobicity, while a higher MS can result in a faster swelling rate. ulb.ac.be The swelling process is crucial for the release of entrapped drug molecules, as it allows for their diffusion out of the hydrogel matrix. nih.gov
The swelling ratio of HPMC hydrogels can be remarkably high, with some studies reporting swelling degrees of over 500%. mdpi.com The pH of the environment can significantly affect swelling, with the degree of ionization of the polymer chains playing a key role. researchgate.net
Integration of this compound in Nanomaterials and Microelectromechanical Systems (MEMS)
The unique properties of this compound have led to its integration into the fields of nanomaterials and Microelectromechanical Systems (MEMS). tandfonline.com MEMS are microscopic devices with moving components, merging at the nanoscale into nanoelectromechanical systems (NEMS). sathyabama.ac.in These systems often require materials with specific functionalities that can be precisely controlled. philarchive.org
This compound can be used to create hydrogels that form the structural basis for certain MEMS devices or act as a responsive component. tandfonline.com For instance, the stimuli-responsive nature of HPMC hydrogels can be harnessed to create micro-actuators or sensors that react to changes in their environment. nanochemres.org
In the realm of nanomaterials, HPMC can be used as a stabilizing agent or a carrier for nanoparticles. nih.gov There is growing interest in developing HPMC-based nanocrystals and nanofibers for various applications, including drug delivery. nih.gov The integration of nanoenergetic materials with MEMS platforms is an area of active research, where materials like HPMC could potentially play a role in the formulation and control of these high-energy systems. researchgate.net The development of MEMS and NEMS devices enables precise control over nanoscale interactions, providing a platform for interfacing with the biological and chemical world at a molecular level. philarchive.org
Use of this compound in Advanced Textile and Paper Science
This compound, also known as hydroxypropyl methylcellulose (B11928114) (HPMC), is a versatile cellulose ether that has found significant application in advanced textile and paper science. Its unique properties, such as film-forming ability, viscosity control, and adhesive characteristics, make it a valuable component in various manufacturing and finishing processes. atamanchemicals.comkingmaxcellulose.com
In the textile industry, this compound is utilized as a sizing agent, thickener for printing pastes, and a component in fabric finishing. atamanchemicals.comhpmcsupplier.com In paper science, it serves as a surface sizing agent, coating additive, and binder to enhance the quality and performance of paper products. riverlandtrading.comrdptianrun.com
Advanced Textile Science Applications
This compound plays a crucial role in modern textile processing, contributing to improved quality, durability, and functionality of fabrics.
As a Sizing Agent:
This compound is employed as a warp sizing agent for both natural and synthetic yarns. cyhuagong.com Its film-forming capability creates a protective coating on the yarn, which reduces friction and prevents breakage during the weaving process. This results in improved weaving efficiency and fabric quality. A mixture containing 25% - 90% HPMC and 10% - 75% n-acetylethanolamine can be used as a sizing solution for synthetic or natural yarns, providing strong adhesion to the yarn surface. cyhuagong.com
In Textile Printing:
In textile printing, this compound acts as a thickener and rheology modifier in printing pastes. riverlandtrading.com This ensures precise ink deposition, sharp print definition, and consistent color yield. riverlandtrading.com Its ability to control the viscosity of the printing ink is critical for achieving high-quality and reproducible printed fabrics. riverlandtrading.comhpmcsupplier.com Furthermore, it is compatible with a wide range of dyes and pigments, making it suitable for various printing techniques, including screen and digital printing. hpmcsupplier.com Research has shown that using this compound in the pretreatment of cotton/polyamide fabrics for inkjet printing can significantly improve the color depth of cyan, magenta, yellow, and black by 75.1%, 101.8%, 181.3%, and 207.5% respectively, when compared to sodium alginate. researchgate.net
In Fabric Finishing:
This compound is used in fabric finishing to enhance the physical properties of textiles. hpmcsupplier.com It can be applied as a coating to improve the durability, smoothness, and appearance of the fabric. hpmcsupplier.com The film formed by this compound on the fabric surface can provide a protective barrier against abrasion and moisture, thereby extending the lifespan of the textile product. hpmcsupplier.com For instance, treating fabric with a 2.5% water-insoluble HPMC solution in 5% NaOH, followed by coagulation with 10% acetic acid, demonstrates its application in fabric finishing. cyhuagong.com
Functional Coatings:
Advanced applications of this compound include its use in the development of functional textiles. rsc.org It can be incorporated into coatings to impart specific properties such as flame retardancy, water repellency, and anti-static features. hpmcsupplier.com Its compatibility with other chemicals allows manufacturers to create customized finishing formulations to meet specific performance requirements. hpmcsupplier.com
Advanced Paper Science Applications
In the field of paper science, this compound is utilized to improve the manufacturing process and enhance the final properties of paper and paperboard.
As a Surface Sizing and Coating Agent:
This compound is an effective surface sizing agent that improves paper strength, printability, and surface smoothness. riverlandtrading.com When used as a coating agent, its excellent film-forming properties provide a smooth and even surface, which enhances print quality, leading to sharper images and vibrant colors. kingmaxcellulose.comrdptianrun.com HPMC-based coatings can also improve the paper's resistance to abrasion and scratching. rdptianrun.com Studies have shown that coating paper with this compound can increase tensile strength and ductility. For example, HPMC-coated papers exhibited a tensile strength range of 25.80 MPa to 35.06 MPa, compared to 23.94 ± 0.60 MPa for uncoated paper. ncsu.edu
As a Binder in Paper and Paperboard Production:
This compound functions as a binder, helping to hold paper fibers together more effectively. rdptianrun.com This is particularly beneficial in the production of specialty papers and paperboard, where it increases the strength, stiffness, and durability of the final product. rdptianrun.com The adhesive properties of HPMC enhance the bond between paper layers, reducing the likelihood of delamination. rdptianrun.com
Improving Paper Properties:
The addition of this compound during paper manufacturing can lead to significant improvements in paper quality. It helps in controlling the viscosity of the paper pulp, ensuring a more uniform distribution of fibers and resulting in a paper sheet with better uniformity and strength. rdptianrun.com Its film-forming ability acts as a barrier, improving the paper's resistance to moisture and grease. rdptianrun.com Research on water and oil-resistant coatings has demonstrated that a combination of sodium alginate, HPMC, polyvinyl butyral, and hydrophobic silica (B1680970) nanoparticles on paper can achieve outstanding oil resistance and a water resistance Cobb value of 4.23 g/m². nih.gov
Research Findings on this compound in Paper Coatings:
| Property | Uncoated Paper | HPMC-Coated Paper | Improvement |
| Tensile Strength (MPa) | 23.94 ± 0.60 | 25.80 - 35.06 | Increased strength and ductility ncsu.edu |
| Elongation at Break (%) | 4.52 ± 0.32 | 5.87 - 8.87 | Increased ncsu.edu |
| Water Vapor Permeability | Baseline | Reduced by 25% (with 3 g/m² unplasticized HPMC) | Improved barrier properties ncsu.edu |
| Water Absorption (Cobb₆₀) | Baseline | Reduced | Improved water resistance ncsu.edu |
| Oil Resistance (Kit Rating) | Not specified | 12/12 (in composite coating) | Outstanding oil resistance nih.gov |
Q & A
Q. What experimental methods are recommended for characterizing the physicochemical properties of hypromellose in pharmaceutical formulations?
To analyze hypromellose's properties (e.g., viscosity, solubility, thermal stability), use:
- Rheometry to measure viscosity at varying shear rates and concentrations .
- Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess thermal behavior and crystallinity .
- Dynamic Light Scattering (DLS) for particle size distribution in aqueous solutions.
Q. How to select hypromellose grades for controlled-release matrix tablet formulations?
Key factors include:
- Viscosity grade : Higher viscosity grades (e.g., HPMC K100M) prolong drug release due to gel layer formation .
- Polymer blending : Combining hypromellose with ethyl cellulose enhances mechanical strength .
- Dissolution media : Validate release profiles using pH 1.2 (gastric) and pH 6.8 (intestinal) buffers.
Methodological Tip : Use a factorial design to optimize polymer ratios and compression forces .
Q. What are the best practices for evaluating hypromellose’s role in ocular drug delivery systems?
- In vitro release testing : Use USP Apparatus IV (flow-through cell) with simulated tear fluid .
- Mucoadhesion studies : Employ tensile testing or fluorescent labeling to quantify retention on corneal surfaces.
- Stability testing : Assess viscosity changes under accelerated storage conditions (40°C/75% RH) .
Advanced Research Questions
Q. How to resolve contradictions in hypromellose’s compatibility data with plasticizers (e.g., triethyl citrate)?
Conflicting results often arise from:
- Processing conditions : High temperatures during extrusion may degrade hypromellose-plasticizer interactions .
- Analytical limitations : Use FTIR spectroscopy to detect chemical interactions and SEM to visualize surface morphology .
Q. Root-Cause Analysis Framework :
Compare DSC thermograms for glass transition shifts.
Conduct accelerated stability studies (ICH Q1A guidelines) .
Q. What methodologies are effective for modeling hypromellose’s rheological behavior in hydrogel formulations?
- Power-law model : Fit shear stress vs. shear rate data to classify pseudoplasticity .
- Time-dependent thixotropy : Use hysteresis loop area measurements.
- Advanced statistical tools : Apply ANOVA to assess formulation variables (e.g., polymer concentration, crosslinker type) .
Q. How to validate analytical methods for quantifying hypromellose in complex matrices (e.g., biologics)?
Follow ICH Q2(R1) guidelines:
- Specificity : Confirm no interference from excipients via HPLC-ELSD .
- Accuracy : Spike recovery tests (90–110% acceptable range).
- Precision : Repeat inter-day assays with ≤2% RSD .
Q. What strategies address batch-to-batch variability in hypromellose-based sustained-release formulations?
Q. How to design ethical and reproducible studies involving hypromellose in human-derived samples?
- Ethical approval : Obtain IRB clearance for using human tissues (e.g., corneal cells for ocular studies) .
- Data transparency : Share raw rheological data in supplementary files per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. What cross-disciplinary applications of hypromellose are under-explored in biomedical research?
Emerging areas include:
- 3D bioprinting : Hypromellose as a bioink rheology modifier .
- Gene delivery : Complexation with cationic polymers for nucleic acid stabilization .
Q. Example Table :
| Application | Hypromellose Function | Key Study Findings |
|---|---|---|
| Wound Healing | Moisture retention | Enhanced epithelialization |
| Tissue Engineering | Porogen for scaffold fabrication | Improved pore uniformity |
| Source: ATC classification and drug delivery studies |
Q. How to interpret conflicting dissolution profiles of hypromellose tablets across pharmacopeial monographs?
- Method harmonization : Compare USP vs. Ph. Eur. paddle speeds and sink conditions .
- Statistical analysis : Use similarity factor (f2) to assess profile equivalence .
Methodological Notes
- Data Management : Archive raw datasets (e.g., viscosity measurements) in repositories like Zenodo, adhering to FAIR principles .
- Ethical Compliance : Document hypromellose sourcing (e.g., CAS 9004-65-3) and conflict of interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
